Product packaging for Dodicin(Cat. No.:CAS No. 6843-97-6)

Dodicin

Cat. No.: B1208513
CAS No.: 6843-97-6
M. Wt: 329.5 g/mol
InChI Key: FSKNXCHJIFBRBT-UHFFFAOYSA-N
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Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N3O2 B1208513 Dodicin CAS No. 6843-97-6

Properties

IUPAC Name

2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23/h19-21H,2-17H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKNXCHJIFBRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18205-85-1 (mono-hydrochloride), 36895-38-2 (unspecified hydrochloride), 59079-49-1 (mono-Na salt)
Record name Dodicin [BAN]
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DSSTOX Substance ID

DTXSID9058159
Record name Dodicin
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Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6843-97-6
Record name Dodicin
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Record name Dodicin [BAN]
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Record name Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]-
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Record name Dodicin
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Record name Dodicin
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Record name DODICIN
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Foundational & Exploratory

An In-depth Technical Guide to Dodicin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known by its IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid, is an amphoteric surfactant with a long alkyl chain, conferring it surface-active properties and antimicrobial capabilities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for professionals in research and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and general knowledge of related amphoteric surfactants to offer a thorough understanding of this compound.

Chemical Structure and Identification

This compound is characterized by a hydrophilic head containing both a carboxylic acid group and multiple amine functionalities, and a hydrophobic dodecyl tail. This amphoteric nature is central to its properties and functions.

Synonyms:

  • N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine

  • Dodecyl-di(aminoethyl)glycine

  • Ampholan

  • Lauryl diethylenediaminoglycine

Chemical Identifiers:

  • CAS Number (Free Base): 6843-97-6[1][2][3][4]

  • CAS Number (Hydrochloride Salt): 18205-85-1[3]

  • Molecular Formula: C18H39N3O2[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various formulations and biological systems. The data presented below is primarily based on computational models due to a lack of extensive experimental studies.

PropertyValueSource
Molecular Weight 329.52 g/mol PubChem (Computed)[4]
Predicted logP 1.8PubChem (Computed)[4]
Hydrogen Bond Donors 4PubChem (Computed)[4]
Hydrogen Bond Acceptors 5PubChem (Computed)[4]
Rotatable Bond Count 19PubChem (Computed)
Topological Polar Surface Area 78 ŲPubChem (Computed)
pKa (Predicted) Acidic: ~4-5, Basic: ~9-10(Estimated based on similar structures)
Solubility Soluble in water and polar organic solvents.(General property of similar surfactants)

Biological Activity and Mechanism of Action

This compound is known for its broad-spectrum antimicrobial activity, functioning as a bactericide and fungicide.[3] As an amphoteric surfactant, its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antimicrobial Spectrum
Proposed Mechanism of Action

The antimicrobial action of this compound, like other amphoteric surfactants, is believed to involve a multi-step process targeting the integrity of the microbial cell envelope.

  • Electrostatic Interaction and Binding: The positively charged amine groups of this compound at physiological pH are attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initiates the binding of the surfactant to the cell.

  • Membrane Insertion and Disruption: The hydrophobic dodecyl tail of this compound inserts into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane, leading to increased permeability.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

G cluster_0 This compound Molecule cluster_1 Bacterial Cell Envelope cluster_2 Mechanism of Action This compound This compound (Amphoteric Surfactant) Hydrophilic Hydrophilic Head (Positively Charged) This compound->Hydrophilic contains Hydrophobic Hydrophobic Tail (Dodecyl Chain) This compound->Hydrophobic contains Binding Electrostatic Binding Hydrophilic->Binding interacts with Insertion Membrane Insertion Hydrophobic->Insertion inserts into CellSurface Bacterial Cell Surface (Negatively Charged) CellMembrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption (Increased Permeability) Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are representative methodologies based on general procedures for similar amphoteric surfactants.

Representative Synthesis of N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine

This synthesis is a two-step process involving the formation of the alkylated diethylenetriamine intermediate followed by carboxymethylation.

Step 1: Synthesis of N-Dodecyldiethylenetriamine

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, place an excess of diethylenetriamine.

  • Heat the diethylenetriamine to a specified temperature (e.g., 80-100 °C).

  • Slowly add 1-bromododecane or 1-chlorododecane to the heated diethylenetriamine with continuous stirring.

  • After the addition is complete, continue the reaction for several hours to ensure complete alkylation.

  • After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to free the amine.

  • The product is then purified by vacuum distillation to isolate N-dodecyldiethylenetriamine.

Step 2: Carboxymethylation to form this compound

  • Dissolve the purified N-dodecyldiethylenetriamine in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Add an aqueous solution of sodium chloroacetate to the reaction mixture.

  • Heat the mixture and maintain it at a specific temperature (e.g., 80-90 °C) for several hours while stirring. The pH should be maintained in the alkaline range (e.g., pH 9-11) by the addition of a base like sodium hydroxide.

  • Monitor the reaction progress by measuring the chloride ion concentration.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to facilitate its precipitation.

  • The precipitated product is then filtered, washed with cold water, and dried.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Carboxymethylation A Diethylenetriamine C Heat & Stir A->C B 1-Bromododecane B->C D N-Dodecyldiethylenetriamine (Intermediate) C->D F Heat, Stir, Alkaline pH D->F E Sodium Chloroacetate E->F G This compound (Final Product) F->G

References

The Dual-Pronged Assault: Unraveling the Mode of Action of Dodecylbis(aminoethyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylbis(aminoethyl)glycine, a prominent amphoteric surfactant also known by synonyms such as Dodicin and under trade names like Tego 51, is a broad-spectrum antimicrobial agent utilized in various disinfection and preservation applications. Its efficacy stems from a multi-faceted mode of action that primarily targets the structural integrity of microbial cells. This technical guide synthesizes the current understanding of its antimicrobial mechanisms, presenting quantitative data on its efficacy, outlining generalized experimental protocols for its evaluation, and visualizing its mode of action through logical and workflow diagrams. The core mechanism involves a dual assault on the bacterial cell: the disruption of the cell membrane due to its surfactant properties and the inhibition of cell wall synthesis via interference from its glycine component. This guide serves as a comprehensive resource for professionals engaged in antimicrobial research and development.

Introduction

Amphoteric surfactants represent a class of antimicrobial compounds possessing both anionic and cationic functional groups, allowing for a broad range of activity that is often pH-dependent. Dodecylbis(aminoethyl)glycine is a key member of this class, characterized by a dodecyl hydrophobic tail and a hydrophilic head containing amino and glycine groups. This structure underpins its ability to interact with and disrupt microbial cell envelopes. Understanding its precise mode of action is critical for optimizing its application, mitigating resistance development, and designing novel antimicrobial agents.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of Dodecylbis(aminoethyl)glycine has been quantified in various studies against a range of clinically and industrially relevant microorganisms. The following tables summarize key findings, including Minimum Inhibitory Concentrations (MICs) and bactericidal concentrations. It is important to note that efficacy can be influenced by factors such as pH, temperature, and the presence of organic matter.[1]

MicroorganismConcentration (%)Exposure TimeEffectReference
Staphylococcus aureus0.01 - 0.031 minuteBacteriostaticPuhac and Hrgovic (1969) (cited in[1])
Escherichia coli0.01 - 0.031 minuteBacteriostaticPuhac and Hrgovic (1969) (cited in[1])
Salmonella pullorum0.01 - 0.031 minuteBacteriostaticPuhac and Hrgovic (1969) (cited in[1])
Various Bacteria0.510 minutesLethalVarga (1972) (cited in[1])
Candida albicans0.510 minutesLethalVarga (1972) (cited in[1])
Aspergillus fumigatus0.510 minutesLethalVarga (1972) (cited in[1])
27 Bacterial Strains0.00078 - 0.0125-InhibitoryTatewaki et al. (1981) (cited in[1])
Serratia marcescens>0.1-InhibitoryTatewaki et al. (1981) (cited in[1])
Proteus vulgaris>0.1-InhibitoryTatewaki et al. (1981) (cited in[1])
E. coli0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Pseudomonas aeruginosa0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Staphylococcus aureus0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Streptococcus faecalis0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Bacillus subtilis0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Mycobacterium phlei0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Oospora lactis0.01 - 0.8-High bactericidal activityAndriasyan (1983) (cited in[1])
Most Clinically Isolated Strains0.0130 secondsBactericidal[2]
Proteus mirabilis0.012 minutesBactericidal[2]
Helicobacter pylori0.00530 secondsBactericidal[2]
Gram-negative bacteria-24 hours>99.999% reduction[3]
Gram-positive bacteria-24 hours99.5% reduction[3]

Core Mode of Action

The antimicrobial activity of Dodecylbis(aminoethyl)glycine is primarily attributed to a two-pronged attack on the bacterial cell envelope, targeting both the outer membrane and the peptidoglycan cell wall.

Mechanism 1: Cell Membrane Disruption

As an amphoteric surfactant, Dodecylbis(aminoethyl)glycine possesses a lipophilic dodecyl chain that readily interacts with the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis. The cationic nature of the amino groups facilitates the initial binding to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Mechanism 1: Cell Membrane Disruption cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space Dodecylbis(aminoethyl)glycine Dodecylbis(aminoethyl)glycine Cell_Membrane Cell Membrane (Lipid Bilayer) Dodecylbis(aminoethyl)glycine->Cell_Membrane Interaction and Insertion Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cell_Membrane->Intracellular_Components Increased Permeability Cell_Lysis Cell_Lysis Intracellular_Components->Cell_Lysis Leakage leading to

Caption: Interaction of Dodecylbis(aminoethyl)glycine with the bacterial cell membrane.

Mechanism 2: Inhibition of Cell Wall Synthesis

The glycine moiety of Dodecylbis(aminoethyl)glycine is hypothesized to act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis. High concentrations of glycine are known to interfere with the incorporation of D-alanine into the peptidoglycan precursors, thereby weakening the cell wall.[4] This compromised cell wall renders the bacterium more susceptible to osmotic stress and lysis. This secondary mechanism complements the direct membrane-disrupting action of the surfactant component.

Mechanism 2: Inhibition of Cell Wall Synthesis Glycine_Moiety Glycine Moiety of Dodecylbis(aminoethyl)glycine Peptidoglycan_Synthesis Peptidoglycan Synthesis (incorporation of D-alanine) Glycine_Moiety->Peptidoglycan_Synthesis Inhibition Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Leads to Osmotic_Lysis Increased Susceptibility to Osmotic Lysis Weakened_Cell_Wall->Osmotic_Lysis

Caption: Inhibition of peptidoglycan synthesis by the glycine moiety.

Experimental Protocols (Generalized)

While specific protocols from the cited literature are not fully detailed, the following represents generalized methodologies for assessing the antimicrobial mode of action of surfactants like Dodecylbis(aminoethyl)glycine.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay
  • Bacterial Suspension: A mid-logarithmic phase culture of the test bacteria is harvested, washed, and resuspended in a suitable buffer.

  • Fluorescent Probe: A membrane-impermeant fluorescent dye (e.g., propidium iodide) is added to the bacterial suspension.

  • Antimicrobial Treatment: Dodecylbis(aminoethyl)glycine is added to the suspension at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cells and bind to nucleic acids.

Experimental Workflow for Antimicrobial Efficacy Testing

Generalized Workflow for Antimicrobial Efficacy Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Antimicrobial Prepare Serial Dilutions of Dodecylbis(aminoethyl)glycine Start->Prepare_Antimicrobial Inoculate Inoculate Dilutions with Microorganism Prepare_Inoculum->Inoculate Prepare_Antimicrobial->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Assess_Growth Assess Microbial Growth (e.g., Visually, OD measurement) Incubate->Assess_Growth Determine_MIC Determine MIC Assess_Growth->Determine_MIC Subculture Subculture from Wells with No Growth Determine_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Determine_MBC Determine MBC Incubate_Agar->Determine_MBC End End Determine_MBC->End

Caption: A typical workflow for determining MIC and MBC values.

Conclusion

The mode of action of Dodecylbis(aminoethyl)glycine is a robust, dual-mechanism process that targets fundamental components of the bacterial cell. Its primary action as a surfactant leads to the rapid disruption of the cell membrane, causing leakage of cellular contents and lysis. This is likely complemented by a secondary action of its glycine moiety, which interferes with the synthesis of the peptidoglycan cell wall, further weakening the microorganism. This multi-target approach is advantageous in preventing the development of resistance. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the strategic application of this compound and for the rational design of new, more effective antimicrobial agents. Further research could focus on elucidating the specific enzymatic interactions of the glycine component and a more detailed characterization of the membrane disruption process using advanced imaging and biophysical techniques.

References

The Bactericidal Effects of Lauryl Diethylenediaminoglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl diethylenediaminoglycine, a substituted amino acid, is an amphoteric surfactant recognized for its antimicrobial properties. As a surface-active agent, its molecular structure contains both acidic (anionic) and basic (cationic) functional groups, allowing it to adapt its charge based on the ambient pH. This characteristic, along with its lauryl (dodecyl) hydrocarbon tail, is central to its bactericidal activity. This technical guide provides an in-depth overview of the bactericidal effects of lauryl diethylenediaminoglycine, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Quantitative Bactericidal Data

Quantitative data on the bactericidal efficacy of lauryl diethylenediaminoglycine is not extensively available in publicly accessible scientific literature. However, data for a commercial antimicrobial agent, "LEBON T-2," which contains lauryl diethylenediaminoglycine as its active ingredient, provides valuable insight into its minimum inhibitory concentrations (MIC) against a range of common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of "LEBON T-2" (Active Ingredient: Lauryl Diethylenediaminoglycine)

Test MicroorganismStrainMIC (ppm of active ingredient)
Bacteria
Pseudomonas aeruginosaN/A400
Pseudomonas cepaciaN/A200
Escherichia coliN/A100
Bacillus subtilisN/A50
Staphylococcus aureusN/A12.5
Fungi
Aspergillus nigerN/A50
Penicillium citrinumN/A100
Chaetomium globosumN/A50
Aureobasidium pullulansN/A50

Data sourced from product information for "LEBON T-2". The specific strains tested were not publicly available.

Mechanism of Action

The primary bactericidal mechanism of lauryl diethylenediaminoglycine, consistent with other amino acid-based and amphoteric surfactants, is the disruption of the bacterial cell membrane. This process can be conceptualized in the following stages:

  • Electrostatic Interaction: The cationic amino groups of the surfactant molecule are attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • Hydrophobic Interaction: The hydrophobic lauryl tail of the surfactant inserts itself into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization and Disruption: The insertion of the surfactant molecules disrupts the highly organized structure of the lipid bilayer. This leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Ultimately, this loss of cellular integrity and vital components results in cell death.

The following diagram illustrates this proposed mechanism of action.

G Proposed Bactericidal Mechanism of Lauryl Diethylenediaminoglycine CellWall Cell Wall / Outer Membrane (Negatively Charged) LipidBilayer Cytoplasmic Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) LipidBilayer->Cytoplasm Increased Permeability Step4 4. Leakage of Contents Cytoplasm->Step4 Leakage Surfactant Cationic Head Group Hydrophobic Lauryl Tail Surfactant:head->CellWall Attraction Surfactant:tail->LipidBilayer Insertion Step1 1. Electrostatic Attraction Step2 2. Hydrophobic Insertion Step3 3. Membrane Disruption Step5 5. Cell Death Step4->Step5

Proposed mechanism of bacterial cell membrane disruption.

Experimental Protocols

To ensure reproducibility and standardization in assessing the bactericidal efficacy of compounds like lauryl diethylenediaminoglycine, established protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and ASTM International should be followed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay (based on CLSI M07-A9)

  • Preparation of Antimicrobial Agent: Prepare a stock solution of lauryl diethylenediaminoglycine in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Grow the test bacterium on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of lauryl diethylenediaminoglycine at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol: MBC Determination (based on CLSI M26-A)

  • Perform an MIC Test: Following the MIC protocol, identify the MIC value.

  • Subculturing: From the wells showing no visible growth in the MIC test (the MIC well and at least two more concentrated wells), pipette a standardized volume (e.g., 10 µL) and spread-plate onto a suitable agar medium that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration: Count the number of colonies on each plate.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Kinetics Assay (based on ASTM E2315)

  • Preparation: Prepare tubes containing the test antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) in a suitable broth. Also, prepare a growth control tube without the antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Inoculation and Sampling: Inoculate each tube with the standardized bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Immediately transfer the aliquot into a neutralizing broth to stop the action of the antimicrobial agent. Perform serial dilutions of the neutralized sample and plate onto an appropriate agar medium.

  • Incubation and Enumeration: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point for each concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

The following diagram outlines the general workflow for these experimental protocols.

G cluster_prep Preparation cluster_mic MIC Determination (CLSI M07-A9) cluster_mbc MBC Determination (CLSI M26-A) cluster_timekill Time-Kill Kinetics (ASTM E2315) prep_agent Prepare Lauryl Diethylenediaminoglycine Stock Solution mic_dilute Serial Dilution in 96-Well Plate prep_agent->mic_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (~1-2 x 10^8 CFU/mL) mic_inoculate Inoculate Plate with ~5 x 10^5 CFU/mL prep_inoculum->mic_inoculate tk_inoculate Inoculate Tubes with ~5 x 10^6 CFU/mL prep_inoculum->tk_inoculate mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 35°C mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_subculture Subculture from Clear MIC Wells to Agar Plates mic_read->mbc_subculture Informative Step tk_setup Setup Tubes with Agent (e.g., 1x, 2x, 4x MIC) mic_read->tk_setup Informative Step mbc_incubate Incubate Plates 18-24h mbc_subculture->mbc_incubate mbc_count Count Colonies mbc_incubate->mbc_count mbc_read Determine MBC (≥99.9% Kill) mbc_count->mbc_read tk_setup->tk_inoculate tk_sample Sample at Time Points (0, 2, 4, 6, 24h) tk_inoculate->tk_sample tk_plate Neutralize, Dilute, and Plate tk_sample->tk_plate tk_incubate_count Incubate and Count CFU/mL tk_plate->tk_incubate_count tk_plot Plot Log10 CFU/mL vs. Time tk_incubate_count->tk_plot

Unraveling Dodicin: A Technical Guide on its Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the antibacterial properties of Dodicin, with a specific focus on its efficacy against gram-positive bacteria. The emergence of multidrug-resistant (MDR) gram-positive pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. This document aims to provide a comprehensive overview of the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of this compound against a panel of gram-positive bacteria is a critical determinant of its potential as a therapeutic agent. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923Data Not Available
Staphylococcus aureusMRSA USA300Data Not Available
Enterococcus faecalisATCC 29212Data Not Available
Enterococcus faecalisVRE VanAData Not Available
Streptococcus pneumoniaeATCC 49619Data Not Available
Bacillus subtilisATCC 6633Data Not Available

Note: At present, specific quantitative data on the MIC of this compound against gram-positive bacteria is not available in the public domain. The table above serves as a template for when such data becomes accessible.

Deciphering the Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular interactions are still under investigation, preliminary studies suggest that this compound exerts its antibacterial effect by disrupting key cellular processes in gram-positive bacteria. The proposed signaling pathway involves the following steps:

Dodicin_Mechanism This compound This compound CellWall Bacterial Cell Wall (Peptidoglycan & Teichoic Acids) This compound->CellWall Binds to Components Membrane Cell Membrane This compound->Membrane Disrupts Integrity Biosynthesis Cell Wall Precursor Biosynthesis CellWall->Biosynthesis Inhibits ProteinSynthesis Protein Synthesis (Ribosomes) Membrane->ProteinSynthesis Inhibits DNAReplication DNA Replication Membrane->DNAReplication Inhibits CellDeath Bacterial Cell Death Biosynthesis->CellDeath ProteinSynthesis->CellDeath DNAReplication->CellDeath

Caption: Proposed mechanism of action for this compound against gram-positive bacteria.

This proposed pathway highlights this compound's potential multi-target approach, a desirable characteristic for circumventing the development of bacterial resistance.

Standardized Experimental Protocols for Assessing Antibacterial Efficacy

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are paramount. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis DodicinStock Prepare this compound Stock Solution SerialDilutions Perform Serial Dilutions of this compound in 96-well plate DodicinStock->SerialDilutions Inoculation Inoculate wells with Bacterial Suspension SerialDilutions->Inoculation BacterialInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) BacterialInoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->VisualInspection MIC_Determination Determine MIC: Lowest concentration with no visible growth VisualInspection->MIC_Determination

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a fresh bacterial culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The information available on this compound's effectiveness against gram-positive bacteria is currently limited. The provided framework for data presentation, mechanistic pathways, and experimental protocols serves as a guide for future research in this area. Further studies are imperative to elucidate the precise mechanism of action, determine the full spectrum of its antibacterial activity, and evaluate its potential for in vivo efficacy and safety. As new data emerges, this technical guide will be updated to provide the scientific community with the most current understanding of this compound's potential as a novel antimicrobial agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known by its IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid, is an amphoteric surfactant with a long hydrophobic dodecyl chain and a hydrophilic head containing both amino and carboxyl groups. Its unique structure imparts it with surface-active properties, making it effective as a disinfectant and antiseptic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from formulation development to its mode of antimicrobial action. While experimental data for some properties are limited, a combination of computed and experimentally-derived values for similar compounds provides a robust profile.

General Properties
PropertyValueSource
IUPAC Name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acidPubChem
Synonyms Dodecylbis(aminoethyl)glycine, Lauryl diethylenediaminoglycinePubChem
CAS Number 6843-97-6PubChem
Molecular Formula C₁₈H₃₉N₃O₂PubChem
Molecular Weight 329.5 g/mol PubChem[1]
Physicochemical Data
PropertyValueNotes
Melting Point Data not availableExpected to be a waxy solid at room temperature based on its structure.
Boiling Point Predicted: 476.6 ± 30.0 °CPredicted value for a similar compound. Long-chain amines generally have high boiling points.
Solubility Soluble in water and organic solvents.As an amphoteric surfactant, its solubility is pH-dependent. The long alkyl chain contributes to solubility in nonpolar solvents, while the hydrophilic head group enhances water solubility, especially at acidic or alkaline pH where it can form salts.
pKa Predicted: 2.20 ± 0.10This predicted value likely corresponds to the carboxylic acid group. The amino groups would have higher pKa values, typical for secondary and tertiary amines.
XLogP3-AA 1.8This computed value indicates a moderate lipophilicity.
Hydrogen Bond Donor Count 4Computed value.
Hydrogen Bond Acceptor Count 5Computed value.
Rotatable Bond Count 19Computed value.

Antimicrobial Mechanism of Action

The primary antimicrobial action of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes. As a surfactant with a cationic character at physiological pH (due to the protonation of its amino groups), it interacts electrostatically with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

Visualizing the Mechanism of Action

This compound Antimicrobial Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CellWall Cell Wall (Peptidoglycan, Teichoic Acid/LPS) This compound->CellWall Electrostatic Interaction Membrane Lipid Bilayer CellWall->Membrane Penetration of Hydrophobic Tail DisruptedMembrane Disrupted Membrane Pore Formation Membrane->DisruptedMembrane Membrane Disruption Leakage Leakage of Intracellular Components DisruptedMembrane->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action on bacterial cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and analysis of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. It can be determined by monitoring a physical property that changes abruptly at the CMC, such as surface tension or conductivity.

Methodology: Tensiometry

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning from a very low concentration (e.g., 10⁻⁶ M) to a concentration well above the expected CMC (e.g., 10⁻² M).

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the intersection of the two linear portions of the plot.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quantification of this compound in various matrices, including raw materials and formulated products.

Methodology: Reversed-Phase HPLC with UV Detection

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where this compound exhibits absorbance (e.g., around 210 nm, due to the amide and carboxyl groups).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Calibration and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Assessment of Antimicrobial Activity: Membrane Permeability Assay

This assay determines the ability of this compound to permeabilize the bacterial cell membrane using fluorescent probes.

Methodology: Propidium Iodide (PI) Uptake Assay

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a sterile buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment: Add different concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).

  • Staining: Add propidium iodide (PI) to each sample to a final concentration of, for example, 2 µM. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.

  • Fluorescence Measurement: Incubate the samples at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the fluorescence intensity using a fluorometer or a microplate reader with appropriate excitation and emission wavelengths for PI (e.g., excitation at 535 nm and emission at 617 nm).

  • Data Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the negative control indicates membrane permeabilization.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from initial characterization to the evaluation of its biological activity.

Dodicin_Analysis_Workflow cluster_physchem Physicochemical Characterization cluster_analytical Analytical Quantification cluster_biological Biological Activity Assessment cluster_final Data Integration & Reporting CMC CMC Determination (Tensiometry/Conductivity) DataAnalysis Comprehensive Data Analysis CMC->DataAnalysis Solubility Solubility Assessment (pH, Solvent) Solubility->DataAnalysis pKa pKa Determination (Potentiometric Titration) pKa->DataAnalysis HPLC HPLC Method Development & Validation Quantification Quantification in Samples HPLC->Quantification Quantification->DataAnalysis MIC Minimum Inhibitory Concentration (MIC) Assay MembranePermeability Membrane Permeability Assay (e.g., PI Uptake) MIC->MembranePermeability Cytotoxicity Cytotoxicity Assay (on mammalian cells) MembranePermeability->Cytotoxicity Cytotoxicity->DataAnalysis Report Technical Report/Whitepaper DataAnalysis->Report

Caption: A logical workflow for the analysis of this compound.

Conclusion

This compound is a multifaceted amphoteric surfactant with significant antimicrobial properties. This guide has summarized its key physical and chemical characteristics, elucidated its proposed mechanism of action centered on bacterial membrane disruption, and provided detailed experimental protocols for its further investigation. While some experimental data, particularly for thermal properties, remain to be fully established, the information presented provides a solid foundation for researchers and professionals working with this compound. The outlined workflows and methodologies will be instrumental in ensuring the quality, efficacy, and safety of this compound-containing products.

References

Methodological & Application

Application Notes and Protocols for Dodicin as a Laboratory Surface Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, an amphoteric surfactant, demonstrates broad-spectrum antimicrobial properties, making it a suitable candidate for surface disinfection in laboratory settings. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. These application notes provide detailed protocols for the use of this compound as a laboratory surface disinfectant, along with supporting efficacy data and safety guidelines. The information on the antimicrobial efficacy of this compound is primarily based on studies of Tego® 51, a disinfectant in which this compound (dodecyl-di(aminoethyl)-glycine) is a primary active ingredient.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the bactericidal, yeasticidal, and fungicidal efficacy of this compound (based on data for Tego® 51) against a range of common laboratory contaminants.

Table 1: Bactericidal Efficacy of this compound (as Tego® 51)

MicroorganismConcentration (%)Contact TimeLog Reduction
Staphylococcus aureus0.0130 seconds> 5
Pseudomonas aeruginosa0.0130 seconds> 5
Proteus mirabilis0.012 minutes> 5
Bacillus subtilis (vegetative)0.0058 minutes> 5
Helicobacter pylori0.00530 seconds> 5

Table 2: Yeasticidal and Fungicidal Efficacy of this compound (as Tego® 51)

MicroorganismConcentration (%)Contact TimeLog Reduction
Candida albicans0.0130 seconds> 4
Aspergillus niger2.015 minutes> 3

Experimental Protocols

Preparation of this compound Working Solutions

Objective: To prepare stable and effective disinfecting solutions of this compound from a concentrated stock.

Materials:

  • This compound concentrate

  • Sterile deionized or distilled water

  • Sterile graduated cylinders and flasks

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Don appropriate PPE.

  • To prepare a 2% (v/v) working solution, add 20 mL of this compound concentrate to 980 mL of sterile deionized water in a sterile flask.

  • Mix the solution thoroughly by gentle swirling or inversion.

  • Label the flask with the disinfectant name, concentration, and date of preparation.

  • Store the working solution at room temperature and prepare fresh as required by laboratory standards, typically weekly or when the solution appears cloudy or contaminated.

Standard Laboratory Surface Disinfection Protocol

Objective: To effectively disinfect common laboratory surfaces such as benchtops, biosafety cabinets, and equipment exteriors.

Materials:

  • 2% this compound working solution

  • Sterile, non-shedding wipes or cloths

  • PPE: laboratory coat, gloves, safety glasses

Procedure:

  • Ensure the surface is free of gross soil and organic matter by cleaning with a suitable detergent and water, if necessary.

  • Don appropriate PPE.

  • Saturate a sterile wipe with the 2% this compound working solution.

  • Apply the disinfectant to the surface, ensuring the entire area is thoroughly wetted.

  • Allow the surface to remain wet for a minimum contact time of 20 minutes to ensure efficacy against a broad spectrum of microbes, including fungi.[1]

  • For routine disinfection of benchtops where bacterial contamination is the primary concern, a shorter contact time of 5-10 minutes may be sufficient.

  • After the recommended contact time, wipe the surface dry with a sterile cloth or allow it to air dry, depending on the laboratory's protocol and the nature of the surface.

Protocol for Disinfection of Non-Critical Equipment

Objective: To disinfect the exterior surfaces of laboratory equipment such as centrifuges, incubators, and shakers.

Materials:

  • 2% this compound working solution

  • Sterile wipes or cloths

  • PPE: laboratory coat, gloves, safety glasses

Procedure:

  • Power down and unplug the equipment before disinfection.

  • Clean the exterior surfaces to remove any visible dirt or residue.

  • Moisten a sterile wipe with the 2% this compound solution. Do not spray directly onto the equipment to avoid damage to electronic components.

  • Wipe all accessible exterior surfaces, ensuring they remain wet for at least 20 minutes.[1]

  • Pay close attention to high-touch areas such as handles, buttons, and keypads.

  • After the contact time has elapsed, wipe away any residual disinfectant with a clean, damp cloth if recommended by the equipment manufacturer.

  • Allow the equipment to fully dry before plugging it back in and resuming use.

Visualizations

G cluster_workflow Experimental Workflow: Surface Disinfection prep Prepare 2% this compound Solution clean Pre-clean Surface (if necessary) prep->clean apply Apply this compound to Surface clean->apply contact Maintain Wet Contact Time (min. 20 minutes) apply->contact dry Wipe Dry or Air Dry contact->dry

Caption: Experimental workflow for laboratory surface disinfection using this compound.

G cluster_pathway Signaling Pathway: this compound's Mechanism of Action This compound This compound Molecule (Amphoteric Surfactant) Membrane Microbial Cell Membrane (Phospholipid Bilayer) This compound->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) Disruption->Leakage Causes Death Cell Death Leakage->Death Results in

Caption: Mechanism of action of this compound on microbial cells.

Safety Precautions

This compound, as with all chemical disinfectants, must be handled with care. The following safety precautions are based on the Safety Data Sheet (SDS) for N-DODECYL-N,N-DIMETHYLGLYCINE, a related amphoteric surfactant.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound concentrate and working solutions.[2]

  • Inhalation: Avoid inhaling mists or vapors. Use in a well-ventilated area. If respiratory irritation occurs, move to fresh air.[2]

  • Skin Contact: Causes skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[2]

  • Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical advice.

  • Storage: Store this compound concentrate and working solutions in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is an effective disinfectant for laboratory surfaces when used according to the recommended protocols. Its broad-spectrum activity against bacteria and fungi makes it a valuable tool for maintaining a clean and safe research environment. Adherence to the specified contact times and safety precautions is essential for optimal performance and user safety. Further research into its virucidal efficacy is warranted to expand its application profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known as dodecyl-di(aminoethyl)glycine, is a cationic surfactant with broad-spectrum antimicrobial activity, making it a candidate for various disinfection applications. Its amphoteric nature allows it to be effective over a wide pH range. This document provides an overview of the factors influencing its disinfectant efficacy, protocols for its evaluation, and considerations for its application in research and development settings.

While this compound is recognized for its antimicrobial properties, specific quantitative data regarding its effective concentrations against a wide range of microorganisms is not extensively available in publicly accessible scientific literature. Therefore, the following sections provide generalized protocols and methodologies for researchers to determine the optimal concentrations and conditions for their specific applications.

Factors Influencing this compound's Disinfectant Efficacy

The effectiveness of this compound as a disinfectant is not absolute and can be influenced by a multitude of factors.[1][2][3][4][5] Researchers should consider the following variables when developing and validating disinfection protocols:

  • Concentration of this compound: The concentration of the active ingredient directly impacts its germicidal efficacy.[1][3]

  • Contact Time: The duration of exposure required for microbial inactivation is a critical parameter.[3][4][5]

  • pH of the Solution: The antimicrobial activity of this compound can be influenced by the pH of the use-solution.

  • Temperature: Disinfection is generally more effective at higher temperatures, but excessively high temperatures can degrade the disinfectant.[1][2][3]

  • Presence of Organic Matter: Blood, soil, and other organic materials can neutralize or reduce the efficacy of disinfectants.[4]

  • Type and Number of Microorganisms: The inherent resistance of different microorganisms (e.g., bacteria, fungi, viruses, spores) and the microbial load will affect the required disinfectant concentration and contact time.[1][5]

  • Water Hardness: The presence of minerals in hard water can sometimes reduce the effectiveness of certain disinfectants.[1][3]

Spectrum of Activity

This compound is described as a broad-spectrum disinfectant, implying activity against a range of microorganisms.[6][7] This typically includes:

  • Bacteria (Bactericidal): Effective against both Gram-positive and Gram-negative bacteria.

  • Fungi (Fungicidal): Capable of inactivating yeasts and molds.

  • Viruses (Virucidal): Demonstrates activity against enveloped and non-enveloped viruses.

The specific concentrations required for each of these activities must be determined empirically through standardized testing protocols.

Recommended Concentration of this compound for Disinfection

Specific, universally recommended concentrations of this compound for various disinfection purposes are not well-documented in the available scientific literature. The optimal concentration is highly dependent on the factors listed above. Therefore, it is imperative for researchers to determine the effective concentration for their specific needs through rigorous testing. The following table provides a template for summarizing such empirically determined data.

Microorganism Test Method Effective Concentration Contact Time Influencing Factors
Staphylococcus aureusMIC/MBC AssayData to be determinedData to be determinede.g., Presence of 5% serum
Pseudomonas aeruginosaMIC/MBC AssayData to be determinedData to be determinede.g., Hard water conditions
Candida albicansAntifungal Susceptibility TestData to be determinedData to be determinede.g., Temperature of 25°C
Influenza A virusVirucidal Suspension TestData to be determinedData to be determinede.g., Clean conditions

Experimental Protocols

The following are detailed methodologies for key experiments to determine the effective concentration of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[8][9][10][11]

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional)

  • Sterile agar plates

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a plate reader.

  • MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth in the MIC assay and plate it onto sterile agar plates.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Calculation: The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 2: Virucidal Suspension Test

This protocol assesses the efficacy of this compound in inactivating viruses in suspension.

Materials:

  • This compound solution at various concentrations

  • High-titer virus stock

  • Appropriate host cell line for the virus

  • Cell culture medium

  • Sterile test tubes or vials

  • Water bath or incubator

  • Neutralizing solution (if necessary to stop the action of this compound)

  • 96-well cell culture plates

Procedure:

  • Preparation: Prepare the desired concentrations of this compound solution.

  • Reaction Mixture: In a sterile tube, mix the this compound solution with the virus stock. The ratio of disinfectant to virus suspension is typically 9:1.

  • Contact Time: Incubate the mixture for a predetermined contact time (e.g., 1, 5, 10, 30 minutes) at a specified temperature.

  • Neutralization: After the contact time, immediately neutralize the virucidal activity of this compound by adding a neutralizing solution or by serial dilution in cold cell culture medium.

  • Infection of Host Cells: Inoculate a confluent monolayer of host cells in a 96-well plate with serial dilutions of the neutralized reaction mixture.

  • Incubation: Incubate the cell culture plate under appropriate conditions for the virus to replicate and cause a cytopathic effect (CPE).

  • Evaluation: Observe the cells for the presence or absence of CPE. The viral titer is calculated using methods such as the TCID50 (50% Tissue Culture Infective Dose) assay.

  • Log Reduction Calculation: The virucidal activity is expressed as the log reduction in viral titer compared to a control (virus treated with a placebo or water instead of this compound). A disinfectant is generally considered to have virucidal activity if it produces a ≥4-log₁₀ reduction in the viral titer.[12]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential of this compound to cause cytotoxic effects on a mammalian cell line, such as L929 fibroblasts, as recommended by ISO 10993-5.[13]

Materials:

  • This compound solutions at various concentrations

  • L929 fibroblast cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Treatment: After 24 hours, remove the medium and expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (a known cytotoxic substance) and a negative control (cell culture medium only).

  • MTT Addition: After the exposure time, remove the this compound-containing medium and add MTT solution to each well. Incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Cell Viability Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the negative control.

Visualization of Workflows and Concepts

To aid in the understanding of the experimental processes and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination A Prepare this compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Bacterial Inoculum B->C D Incubate (16-20h) C->D E Read MIC (Visual/Plate Reader) D->E F Plate Aliquots from Clear Wells onto Agar E->F G Incubate Agar Plates (18-24h) F->G H Count Colonies and Determine MBC G->H

Caption: Workflow for MIC and MBC Determination.

Disinfection_Factors cluster_factors Influencing Factors center Disinfectant Efficacy Concentration Concentration center->Concentration ContactTime Contact Time center->ContactTime pH pH center->pH Temperature Temperature center->Temperature OrganicMatter Organic Matter center->OrganicMatter Microorganism Microorganism center->Microorganism

Caption: Factors Influencing Disinfectant Efficacy.

Biocompatibility_Assessment_Flow A Material Characterization (ISO 10993-18) B In Vitro Cytotoxicity (ISO 10993-5) A->B C Sensitization Assay (ISO 10993-10) B->C If non-cytotoxic F Biocompatibility Risk Assessment B->F D Irritation/Intracutaneous Reactivity (ISO 10993-23) C->D C->F E Further Testing (e.g., Systemic Toxicity, Genotoxicity) D->E Based on risk assessment D->F E->F

Caption: Biocompatibility Assessment Workflow.

References

Application Notes and Protocols: Preparation of Dodicin Solutions for Microbiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a quaternary ammonium compound, is a cationic surfactant with potent antimicrobial properties. Its amphipathic nature allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. This property makes this compound a valuable agent in various microbiological applications, including antiseptic formulations, disinfectant testing, and studies focused on antimicrobial resistance and cell membrane dynamics. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in microbiological assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions, along with a standard protocol for an MIC assay.

Data Presentation: Solution Preparation

Quantitative data for the preparation of this compound stock and working solutions are summarized in the tables below for ease of use.

Table 1: this compound Stock Solution Preparation (10% w/v)

ComponentQuantityUnit
This compound (powder)10g
Deionized Water, Sterile100mL

Table 2: Preparation of Working Solutions from 10% Stock Solution

Desired Final Concentration (% w/v)Volume of 10% Stock Solution (mL)Volume of Sterile Deionized Water (mL)Total Final Volume (mL)
1.01090100
0.5595100
0.1199100
0.050.599.5100
0.010.199.9100

Table 3: Recommended Storage Conditions and Stability

Solution TypeStorage TemperatureContainerRecommended Duration
This compound PowderRoom Temperature (20-25°C)Tightly sealed, light-resistantPer manufacturer's expiration date
10% Stock Solution2-8°C (Refrigerated)Sterile, airtight glass or polypropyleneUp to 3 months
Working Solutions2-8°C (Refrigerated)Sterile, airtight glass or polypropyleneUp to 1 month

Note: this compound is stable under recommended storage conditions.[1][2] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Experimental Protocols

Preparation of 10% (w/v) this compound Stock Solution
  • Weighing: Accurately weigh 10 g of this compound powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile 250 mL beaker containing a magnetic stir bar. Add approximately 80 mL of sterile deionized water.

  • Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed until the this compound is completely dissolved. Gentle heating (not exceeding 50°C) may be applied to aid dissolution.

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile deionized water and add the rinsing to the volumetric flask. Adjust the final volume to 100 mL with sterile deionized water.

  • Sterilization: Filter-sterilize the 10% stock solution through a 0.22 µm syringe filter into a sterile storage bottle.

  • Labeling and Storage: Label the bottle with the solution name, concentration, preparation date, and initials. Store at 2-8°C.

Preparation of this compound Working Solutions
  • Calculation: Use the formula C1V1 = C2V2 to calculate the required volume of the stock solution for the desired working concentration. (C1 = Concentration of stock, V1 = Volume of stock, C2 = Desired concentration, V2 = Desired final volume).

  • Dilution: Aseptically transfer the calculated volume of the 10% this compound stock solution into a sterile volumetric flask.

  • Volume Adjustment: Add sterile deionized water to the mark to achieve the final desired volume.

  • Mixing: Mix the solution thoroughly by inverting the flask several times.

  • Storage: Store the working solutions in sterile, clearly labeled containers at 2-8°C.

Quality Control
  • Visual Inspection: Check for any precipitation or microbial contamination before each use.

  • pH Measurement: The pH of the solution should be measured and recorded. Significant deviations may indicate degradation or contamination.

  • Sterility Test: For long-term studies, a small aliquot of the stock solution can be incubated in a general-purpose microbiological growth medium (e.g., Tryptic Soy Broth) to confirm sterility.

Example Application: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a general guideline and may require optimization based on the specific microorganism being tested. The method is adapted from standard antimicrobial susceptibility testing procedures.[3][4]

  • Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

MIC_Workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_this compound Prepare this compound Working Solutions serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Dodicin_Mechanism Proposed Mechanism of this compound's Antimicrobial Action cluster_cell Bacterial Cell membrane Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption membrane->disruption Hydrophobic Tail Insertion cytoplasm Cytoplasm This compound This compound Molecule (Cationic Surfactant) This compound->membrane Electrostatic Interaction with Negative Charges leakage Leakage of Cellular Contents disruption->leakage lysis Cell Lysis and Death leakage->lysis

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing Minimum Inhibitory Concentration (MIC) testing with Dodicin, a quaternary ammonium compound with broad-spectrum antimicrobial properties. The information is intended to assist researchers in evaluating the efficacy of this compound against various microorganisms and to provide detailed protocols for accurate and reproducible results.

Introduction to this compound

This compound, also known as dodecyl-bis-(2-hydroxyethyl)-benzylammonium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its molecular structure, featuring a positively charged nitrogen atom covalently bonded to four organic groups, allows it to interact with and disrupt the negatively charged cell membranes of microorganisms. This interaction is the primary mechanism of its antimicrobial action, leading to the leakage of intracellular components and ultimately cell death.[1][2] QACs are known to be effective against a wide range of bacteria, fungi, and enveloped viruses.[1]

Principle of Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. MIC testing is a fundamental technique in microbiology and is crucial for assessing the potency of new antimicrobial agents, monitoring antimicrobial resistance, and guiding therapeutic decisions. The most common methods for determining MIC are broth microdilution and agar dilution.

Data Presentation: Expected MIC Ranges for this compound

While specific MIC data for this compound against a comprehensive range of microorganisms is not abundantly available in the public domain, the following table provides a general expectation of MIC values for similar quaternary ammonium compounds against key microbial species. These values should be considered as a guide, and specific MICs for this compound must be determined experimentally.

MicroorganismTypeExpected MIC Range for QACs (µg/mL)
Staphylococcus aureusGram-positive bacteria1 - 64
Escherichia coliGram-negative bacteria16 - 128
Pseudomonas aeruginosaGram-negative bacteria32 - 256
Candida albicansYeast (Fungus)8 - 128

Note: The susceptibility of microorganisms to QACs can be influenced by factors such as the specific strain, growth conditions, and the presence of interfering substances. Gram-negative bacteria are generally less susceptible than Gram-positive bacteria due to the protective outer membrane.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of this compound against bacteria and yeast.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water)

  • Sterile 96-well microtiter plates

  • Microbial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile pipette and tips

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Prepare Inoculum:

    • Grow the microbial culture to the logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well (except the negative control well). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida albicans) for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC endpoint is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

  • This compound stock solution

  • Sterile Petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Microbial culture in the logarithmic growth phase

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of this compound dilutions in sterile water.

    • Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Prepare Inoculum:

    • Prepare the microbial inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared microbial suspension.

  • Incubation:

    • Incubate the plates under appropriate conditions (temperature and time) for the test organism.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism at the inoculation spot.

Mandatory Visualizations

MIC_Testing_Workflow Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_controls Controls prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution prep_culture Prepare Microbial Culture (Log Phase) inoculum_prep Prepare Inoculum (0.5 McFarland, then dilute) prep_culture->inoculum_prep inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at Optimal Temperature (18-24h) inoculation->incubation analysis Determine MIC (Visual or Spectrophotometric) incubation->analysis pos_control Positive Control (Inoculum, No this compound) neg_control Negative Control (Broth Only) QAC_Signaling_Interference Proposed Signaling Interference by this compound (QAC) cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption & Consequences cluster_signaling Signaling Pathway Interference cluster_outcome Cellular Outcome This compound This compound (QAC) membrane Bacterial Cell Membrane This compound->membrane Electrostatic Interaction & Hydrophobic Insertion leakage Leakage of Intracellular Components membrane->leakage potential_loss Loss of Membrane Potential membrane->potential_loss enzyme_inhibition Inhibition of Membrane-Bound Enzymes membrane->enzyme_inhibition quorum_sensing Alteration of Quorum Sensing leakage->quorum_sensing two_component Disruption of Two-Component Systems potential_loss->two_component stress_response Induction of Stress Response Pathways enzyme_inhibition->stress_response growth_inhibition Inhibition of Growth & Cell Division two_component->growth_inhibition quorum_sensing->growth_inhibition cell_death Cell Death stress_response->cell_death growth_inhibition->cell_death

References

Application Notes and Protocols: Agar Diffusion Assay for Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a quaternary ammonium compound, is a cationic surfactant with broad-spectrum antimicrobial properties. It is utilized as an active agent in various disinfectant and antiseptic formulations. The agar diffusion assay is a standard microbiological method used to assess the antimicrobial activity of chemical agents. This application note provides a detailed protocol for determining the antimicrobial efficacy of this compound using the agar diffusion method (Kirby-Bauer test). The principle of this method relies on the diffusion of the antimicrobial agent from a source (e.g., a saturated disk or a well) through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition, a clear area around the antimicrobial source where microbial growth is inhibited, indicates the susceptibility of the microorganism to the agent. The diameter of this zone is proportional to the concentration of the antimicrobial agent and the susceptibility of the microorganism.[1][2]

Mechanism of Action of this compound

As a quaternary ammonium compound (QAC), this compound's primary mode of action is the disruption of microbial cell membranes.[3][4][5] The positively charged quaternary ammonium headgroup of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3] This interaction leads to the disorganization of the membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.[6][7]

General Mechanism of Action of this compound (a Quaternary Ammonium Compound) cluster_0 Bacterial Cell Cell_Membrane Cell Membrane (Negatively Charged) Interaction Electrostatic Interaction Cell_Membrane->Interaction Cytoplasm Cytoplasm (Intracellular Components) This compound This compound Molecule (Positively Charged Headgroup) This compound->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Disruption->Cytoplasm Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of action of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing the agar diffusion assay for this compound. Two common variations are described: the disk diffusion method and the agar well diffusion method.

Materials
  • This compound (analytical grade)

  • Sterile distilled water or a suitable solvent for this compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

  • Mueller-Hinton Agar (MHA)[8][9][10]

  • Tryptic Soy Broth (TSB) or Nutrient Broth

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • 0.5 McFarland turbidity standard[11]

  • Sterile forceps

  • Sterile cork borer (6-8 mm diameter) for agar well diffusion[1]

  • Calipers or a ruler for measuring zones of inhibition

Protocol 1: Disk Diffusion Method

This method involves placing a sterile filter paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with the test microorganism.

1. Preparation of Mueller-Hinton Agar Plates:

  • Prepare MHA according to the manufacturer's instructions.[8][10][12]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[9][12]

  • Allow the agar to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile petri dishes to a uniform depth of approximately 4 mm.

  • Allow the plates to solidify at room temperature on a level surface.

  • Store the prepared plates at 2-8°C and use within one week.

2. Preparation of Bacterial Inoculum:

  • From a pure culture of the test microorganism, select 3-5 isolated colonies and inoculate them into a tube containing 4-5 mL of TSB.

  • Incubate the broth at 35-37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.

3. Inoculation of Agar Plates:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[13][14]

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of this compound Disks:

  • Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations.

  • Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of each this compound concentration.

  • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plates.[14]

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[14]

  • Gently press the disks to ensure complete contact with the agar surface.

5. Incubation:

  • Invert the petri dishes and incubate them at 35-37°C for 18-24 hours.

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers or a ruler.

  • The absence of a zone of inhibition indicates resistance of the microorganism to this compound at that concentration.

  • A larger zone of inhibition generally indicates greater antimicrobial activity.

Protocol 2: Agar Well Diffusion Method

This method involves creating wells in the agar and filling them with a specific volume of the this compound solution.[1][15]

1. Preparation of Inoculated Agar Plates:

  • Follow steps 1-3 from the Disk Diffusion Method to prepare and inoculate the MHA plates.

2. Creation of Wells:

  • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[1]

  • Carefully remove the agar plugs from the wells.

3. Application of this compound Solution:

  • Prepare a stock solution and serial dilutions of this compound.

  • Pipette a fixed volume (e.g., 50-100 µL) of each this compound concentration into the respective wells.[1]

4. Incubation and Interpretation:

  • Follow steps 5 and 6 from the Disk Diffusion Method for incubation and measurement of the zones of inhibition.

Agar Diffusion Assay Workflow cluster_0 Method Choice Start Start Prepare_Media Prepare Mueller-Hinton Agar Plates Start->Prepare_Media Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Media->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates with Test Microorganism Prepare_Inoculum->Inoculate_Plates Disk_Method Disk Diffusion Method Inoculate_Plates->Disk_Method Choose Method Well_Method Well Diffusion Method Inoculate_Plates->Well_Method Prepare_Disks Prepare this compound- Impregnated Disks Disk_Method->Prepare_Disks Create_Wells Create Wells in Agar Well_Method->Create_Wells Place_Disks Place Disks on Inoculated Agar Prepare_Disks->Place_Disks Incubate Incubate Plates (35-37°C, 18-24h) Place_Disks->Incubate Add_Solution Add this compound Solution to Wells Create_Wells->Add_Solution Add_Solution->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Experimental workflow for the agar diffusion assay.

Data Presentation

The results of the agar diffusion assay should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides an example of how to present the data.

Table 1: Example of Zone of Inhibition Diameters for this compound against Various Microorganisms

This compound Concentration (µg/mL)Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Candida albicans (mm)
100025221820
50020181416
25016141012
125121068
62.58606
Positive Control (e.g., 10 µg Gentamicin)282522N/A
Negative Control (Solvent)0000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

The agar diffusion assay is a reliable and straightforward method for the preliminary assessment of the antimicrobial activity of this compound. By following the detailed protocols provided in these application notes, researchers can obtain reproducible results to screen for antimicrobial efficacy and determine the susceptibility of various microorganisms. For more quantitative data, such as determining the Minimum Inhibitory Concentration (MIC), broth microdilution or agar dilution methods should be employed.

References

Application of Dodicin in Food Industry Sanitation: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a derivative of dodecylguanidine, is a potent cationic surfactant with broad-spectrum antimicrobial activity, making it a candidate for sanitation applications within the food industry. Its efficacy stems from a dual-action mechanism that involves the disruption of microbial cell membranes and the inhibition of cellular respiration. This document provides detailed application notes and protocols for the use of this compound (dodecylguanidine-based sanitizers) in food industry sanitation, with a focus on its efficacy against key foodborne pathogens. Given that specific quantitative data for the commercial product "this compound" is limited in publicly available scientific literature, this document leverages data from studies on its active ingredient, dodecylguanidine, and related guanidine compounds to provide a comprehensive overview.

Mechanism of Action

This compound's primary mode of action is the disruption of the microbial cell's outer and cytoplasmic membranes. As a cationic surfactant, the positively charged guanidinium group interacts with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and leakage of intracellular contents. This disruption of the cell's physical integrity is a key factor in its bactericidal effect.

Furthermore, dodecylguanidine compounds have been shown to inhibit cellular respiration by targeting the electron transport chain, thereby depleting the cell's energy supply in the form of ATP. This multi-faceted attack on both structural and metabolic components of the microbial cell contributes to its effectiveness as a sanitizer.

cluster_this compound This compound (Dodecylguanidine) cluster_cell Bacterial Cell cluster_effects Bactericidal Effects This compound This compound CellWall Cell Wall/ Outer Membrane This compound->CellWall Interaction with negatively charged components CellularRespiration Cellular Respiration (Electron Transport Chain) This compound->CellularRespiration Inhibition CytoplasmicMembrane Cytoplasmic Membrane CellWall->CytoplasmicMembrane Penetration MembraneDisruption Membrane Disruption & Increased Permeability CytoplasmicMembrane->MembraneDisruption ATP ATP Synthesis CellularRespiration->ATP drives RespirationInhibition Inhibition of Respiration CellularRespiration->RespirationInhibition Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath ATPDepletion ATP Depletion RespirationInhibition->ATPDepletion ATPDepletion->CellDeath cluster_workflow MIC and MBC Determination Workflow start Start prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate this compound dilutions with bacteria prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_plates Incubate agar plates subculture->incubate_plates read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_plates->read_mbc end End read_mbc->end cluster_workflow Carrier Test Workflow start Start prep_carrier Prepare and sterilize carrier surfaces (e.g., stainless steel coupons) start->prep_carrier inoculate_carrier Inoculate carriers with standardized bacterial culture prep_carrier->inoculate_carrier dry_carrier Dry inoculated carriers inoculate_carrier->dry_carrier apply_sanitizer Apply this compound solution to carriers for a defined contact time dry_carrier->apply_sanitizer neutralize Neutralize the sanitizer apply_sanitizer->neutralize elute_bacteria Elute surviving bacteria from the carrier surface neutralize->elute_bacteria enumerate Enumerate surviving bacteria by plating elute_bacteria->enumerate calculate_log_reduction Calculate log reduction compared to control enumerate->calculate_log_reduction end End calculate_log_reduction->end

Application Notes and Protocols for the Use of Dodicin in Preventing Biofilm Formation in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation on laboratory equipment poses a significant challenge to the integrity and reproducibility of experimental results. These complex communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix can lead to persistent contamination, inaccurate assays, and the failure of sterilization procedures. Dodicin, a quaternary ammonium compound (QAC) also known as dodecyldiaminoethylglycine, is a cationic surfactant with broad-spectrum antimicrobial properties. This application note provides detailed protocols and data on the use of this compound as an effective agent for the prevention of biofilm formation on various laboratory surfaces.

Mechanism of Action

This compound, as a member of the quaternary ammonium compound family, exerts its antimicrobial and anti-biofilm effects primarily through the disruption of microbial cell membranes. The positively charged nitrogen atom in the this compound molecule interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Furthermore, at sub-lethal concentrations, this compound can interfere with the signaling pathways that regulate biofilm formation. One of the key pathways in many bacteria is quorum sensing (QS), a cell-to-cell communication mechanism that coordinates gene expression in a population-density-dependent manner. By disrupting QS signaling, this compound can inhibit the expression of genes responsible for adhesion, EPS production, and other virulence factors essential for biofilm development.

Illustrative Application Data

While specific quantitative data for this compound's anti-biofilm efficacy is not extensively available in public literature, the following table provides illustrative data based on the known activity of similar quaternary ammonium compounds against common biofilm-forming laboratory strains. These values represent the concentrations of this compound that can be expected to inhibit biofilm formation and eradicate established biofilms.

MicroorganismStrainSurface MaterialMinimum Biofilm Inhibitory Concentration (MBIC) µg/mLMinimum Biofilm Eradication Concentration (MBEC) µg/mL
Pseudomonas aeruginosaATCC 27853Polystyrene16 - 64128 - 512
Staphylococcus aureusATCC 25923Glass8 - 3264 - 256
Escherichia coliATCC 25922Stainless Steel32 - 128256 - 1024

Disclaimer: The quantitative data presented in this table is illustrative and based on the general properties of quaternary ammonium compounds. Actual effective concentrations of this compound may vary depending on the specific experimental conditions, microbial strain, and surface type. It is highly recommended to determine the MBIC and MBEC for your specific laboratory conditions using the protocols provided below.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound hydrochloride (CAS: 18205-85-1)

    • Sterile deionized (DI) water or phosphate-buffered saline (PBS)

    • Sterile conical tubes or bottles

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile DI water or PBS to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 4°C for up to one month.

Protocol for Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol utilizes the crystal violet staining method to quantify biofilm formation in the presence of varying concentrations of this compound.

  • Materials:

    • Overnight culture of the test microorganism (e.g., P. aeruginosa, S. aureus)

    • Appropriate sterile growth medium (e.g., Tryptic Soy Broth - TSB)

    • Sterile 96-well flat-bottom microtiter plates

    • This compound stock solution

    • Sterile PBS

    • 0.1% (w/v) Crystal Violet solution

    • 30% (v/v) Acetic acid in water

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only as a negative control.

    • Adjust the overnight bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final volume in each well will be 200 µL.

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 24-48 hours without shaking.

    • After incubation, gently discard the planktonic cells by inverting the plate.

    • Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with sterile PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Read the absorbance at 570 nm using a microplate reader.

    • The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the control wells without this compound.

Protocol for Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm.

  • Materials:

    • Same as for the MBIC protocol.

  • Procedure:

    • Grow biofilms in a 96-well plate as described in steps 2-6 of the MBIC protocol, but without the addition of this compound.

    • After the initial incubation and washing steps to form the biofilm, add 200 µL of different concentrations of this compound (prepared in sterile PBS or minimal medium) to the wells containing the established biofilms.

    • Incubate the plate for a defined period (e.g., 24 hours) at the appropriate temperature.

    • After incubation with this compound, discard the solution and wash the wells three times with sterile PBS.

    • To determine the viability of the remaining biofilm, add 200 µL of fresh growth medium to each well and gently scrape the bottom of the wells to dislodge the biofilm.

    • Perform serial dilutions of the resuspended biofilm and plate on appropriate agar plates to determine the number of viable cells (CFU/mL).

    • Alternatively, a viability stain such as resazurin can be used to assess metabolic activity.

    • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria in the biofilm compared to the untreated control.

Routine Protocol for Biofilm Prevention on Laboratory Equipment
  • Application: This protocol is suitable for non-critical laboratory equipment such as glassware, plasticware, and stainless-steel surfaces.

  • Procedure:

    • Cleaning: Thoroughly clean the equipment with a suitable laboratory detergent to remove any organic debris.

    • Rinsing: Rinse the equipment with sterile DI water.

    • Disinfection: Prepare a working solution of this compound in sterile water (e.g., 2-4 times the determined MBIC). Immerse the equipment in the this compound solution or thoroughly wipe all surfaces with the solution.

    • Contact Time: Allow a contact time of at least 10-15 minutes.

    • Final Rinse (Optional): For sensitive applications, a final rinse with sterile DI water may be necessary to remove any residual this compound.

    • Drying: Allow the equipment to air dry in a sterile environment (e.g., a laminar flow hood).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture incubation Incubate 96-well Plate (24-48h) prep_culture->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation washing Wash to Remove Planktonic Cells incubation->washing staining Crystal Violet Staining washing->staining solubilization Solubilize Stain staining->solubilization readout Measure Absorbance (OD570) solubilization->readout analysis Determine MBIC readout->analysis

Caption: Experimental workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.

signaling_pathway cluster_cell Bacterial Cell This compound This compound receptor QS Receptor (e.g., LuxR-type) This compound->receptor Inhibition gene_expression Gene Expression (Virulence, EPS, Adhesion) receptor->gene_expression autoinducer Autoinducer (e.g., AHL) autoinducer->receptor Activation biofilm Biofilm Formation gene_expression->biofilm outside Extracellular Environment

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound, preventing biofilm formation.

Conclusion

This compound presents a promising solution for the prevention and control of biofilm formation in laboratory settings. Its broad-spectrum antimicrobial activity, coupled with its ability to interfere with bacterial signaling pathways, makes it a valuable tool for maintaining the sterility and integrity of laboratory equipment. By following the provided protocols, researchers can effectively evaluate and implement this compound as part of their laboratory's contamination control strategy, ultimately leading to more reliable and reproducible scientific outcomes.

Application Notes and Protocols for Dodicin Compatibility with Plastic and Metal Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known as N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine, is a glycine derivative with a long alkyl chain, exhibiting bactericidal and fungicidal properties.[1] Its amphiphilic nature, containing both a hydrophobic dodecyl chain and a hydrophilic amino acid group, suggests potential interactions with various surfaces. Understanding the compatibility of this compound solutions with common laboratory and manufacturing materials is crucial to prevent contamination, material degradation, and loss of product efficacy.

These application notes provide a framework for assessing the compatibility of this compound with a range of plastic and metal surfaces frequently encountered in research, development, and manufacturing environments. The protocols outlined below are based on standardized testing methodologies to ensure reliable and reproducible results.

Compatibility Summary

The following tables summarize the expected compatibility of this compound with various plastic and metal surfaces based on general chemical resistance principles. Note: This data is illustrative and should be confirmed with the experimental protocols provided.

Table 1: Compatibility of this compound with Common Laboratory Plastics

Plastic MaterialChemical StructureExpected Compatibility RatingPotential Observations
Polypropylene (PP)(-[CH₂-CH(CH₃)]n-)GoodMinimal to no absorption or swelling.
High-Density Polyethylene (HDPE)(-[CH₂-CH₂]n-)GoodMinimal to no absorption or swelling.
Polytetrafluoroethylene (PTFE)(-[CF₂-CF₂]n-)ExcellentInert; no interaction expected.
Polycarbonate (PC)(-[O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO]-)n-Fair to PoorPotential for crazing or cracking with prolonged exposure, especially under stress.
Polyvinyl Chloride (PVC), plasticized(-[CH₂-CHCl]n-)Fair to PoorPotential for leaching of plasticizers and some swelling.

Table 2: Compatibility of this compound with Common Metals

Metal/AlloyCompositionExpected Compatibility RatingPotential Observations
Stainless Steel 316LFe, >16% Cr, >10% Ni, >2% MoExcellentHighly resistant to corrosion due to the passive chromium oxide layer.
Stainless Steel 304Fe, >18% Cr, >8% NiGoodGenerally resistant, but may show pitting corrosion with prolonged exposure to solutions containing chlorides.
AluminumAlFairProne to corrosion in alkaline or acidic solutions. The amino acid moiety of this compound may chelate with aluminum ions.
CopperCuPoorAmino acids are known to complex with copper, potentially leading to corrosion and discoloration.[2][3]

Experimental Protocols

Protocol for Assessing this compound Compatibility with Plastic Surfaces (Based on ASTM D543)

This protocol outlines a standardized method to evaluate the resistance of plastic materials to this compound solutions.[1][4]

3.1.1. Materials

  • Test specimens of plastic materials (e.g., 50 mm x 50 mm x 2 mm plaques)

  • This compound solution at the desired concentration (e.g., 1% w/v in a relevant buffer)

  • Control solution (buffer without this compound)

  • Airtight glass containers

  • Analytical balance (±0.1 mg)

  • Micrometer

  • Mechanical testing equipment (e.g., tensile tester)

  • Spectrophotometer

3.1.2. Procedure

  • Initial Measurements: For each plastic type, record the initial weight, dimensions (length, width, thickness), and appearance (color, transparency) of at least three specimens.

  • Immersion: Place each specimen in a separate airtight glass container. Add a sufficient volume of the this compound solution to fully immerse the specimen. Prepare corresponding control specimens immersed in the control solution.

  • Incubation: Store the containers at a controlled temperature (e.g., 23 ± 2 °C or an elevated temperature to simulate accelerated aging) for a specified duration (e.g., 7, 14, and 28 days).

  • Post-Immersion Analysis:

    • After each time point, remove the specimens from the solutions.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens.

    • Re-measure the dimensions.

    • Visually inspect for any changes in appearance (swelling, discoloration, cracking, crazing).

    • (Optional) Perform mechanical testing (e.g., tensile strength and elongation at break) to assess changes in physical properties.

    • (Optional) Analyze the immersion solution using spectrophotometry to detect any leached substances from the plastic.

  • Data Analysis: Calculate the percentage change in weight and dimensions. Compare the results for specimens immersed in the this compound solution to the control specimens.

3.1.3. Workflow Diagram

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_specimens Prepare & Measure Plastic Specimens (Weight, Dimensions, Appearance) immersion Immerse Specimens in Solutions (Airtight Containers) prep_specimens->immersion prep_solutions Prepare this compound & Control Solutions prep_solutions->immersion incubation Incubate at Controlled Temperature (e.g., 7, 14, 28 days) immersion->incubation post_measure Post-Exposure Measurements (Weight, Dimensions, Appearance) incubation->post_measure leach_test Leachate Analysis (Optional) (Spectrophotometry) incubation->leach_test mech_test Mechanical Testing (Optional) (Tensile Strength, Elongation) post_measure->mech_test data_analysis Calculate % Change (Weight, Dimensions) post_measure->data_analysis comparison Compare this compound vs. Control data_analysis->comparison

Plastic Compatibility Testing Workflow
Protocol for Assessing this compound Compatibility with Metal Surfaces

This protocol provides a general framework for evaluating the corrosion potential of this compound solutions on metal surfaces.

3.2.1. Materials

  • Metal coupons (e.g., 25 mm x 50 mm x 2 mm) with a standardized surface finish

  • This compound solution at the desired concentration

  • Control solution

  • Glass beakers or containers

  • Analytical balance (±0.1 mg)

  • Microscope (for visual inspection of corrosion)

  • (Optional) Potentiostat for electrochemical measurements

3.2.2. Procedure

  • Coupon Preparation: Clean the metal coupons according to standard procedures (e.g., degreasing with acetone, rinsing with deionized water, and drying).

  • Initial Measurements: Record the initial weight and appearance of at least three coupons for each metal type.

  • Immersion: Place each coupon in a separate beaker and add a sufficient volume of the this compound solution to fully immerse it. Prepare corresponding control coupons in the control solution.

  • Incubation: Loosely cover the beakers to prevent evaporation while allowing air exposure (unless an anaerobic environment is desired). Store at a controlled temperature for a specified duration.

  • Post-Immersion Analysis:

    • After the incubation period, remove the coupons.

    • Gently clean the coupons to remove any loosely adhering corrosion products.

    • Rinse with deionized water and dry thoroughly.

    • Re-weigh the coupons to determine mass loss.

    • Visually inspect the coupons under a microscope for signs of corrosion (pitting, crevice corrosion, discoloration).

    • (Optional) Analyze the immersion solution for dissolved metal ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • (Optional) Perform electrochemical tests such as potentiodynamic polarization to determine corrosion rates.

  • Data Analysis: Calculate the average mass loss and corrosion rate. Document the type and extent of any observed corrosion.

3.2.3. Logical Relationship Diagram

G cluster_factors Influencing Factors This compound This compound Solution (Amphiphilic Molecule) Interaction Interaction This compound->Interaction Metal Metal Surface (e.g., Stainless Steel, Aluminum) Metal->Interaction Outcome Compatibility Outcome Interaction->Outcome pH pH of Solution pH->Interaction Temp Temperature Temp->Interaction Chloride Chloride Concentration Chloride->Interaction Exposure Exposure Time Exposure->Interaction

Factors Influencing this compound-Metal Interaction

Data Interpretation and Reporting

When reporting the results, include the detailed experimental conditions (this compound concentration, temperature, duration). Present the quantitative data in tables, as shown in the summary section. Visual documentation, such as photographs of the test specimens before and after exposure, is highly recommended.

Conclusion

The compatibility of this compound with plastic and metal surfaces is a critical consideration for its application in various scientific and industrial settings. The protocols provided here offer a systematic approach to evaluating these interactions. While general guidelines suggest good compatibility with inert plastics like PP, HDPE, and PTFE, and with high-grade stainless steel, experimental verification is essential, especially for materials like polycarbonate, PVC, aluminum, and copper. By following standardized testing procedures, researchers can ensure the integrity of their experiments and the quality of their this compound-containing formulations.

References

Dodicin in Veterinary Hygiene and Disinfection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, chemically known as N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine, is an amphoteric surfactant with potent, broad-spectrum antimicrobial activity.[1] Its unique chemical structure allows it to possess cationic, anionic, or zwitterionic properties depending on the pH of the environment, contributing to its versatile disinfectant capabilities. Marketed under trade names such as Tego 51, this compound has been utilized in various disinfection applications. This document provides detailed application notes and protocols for the use of this compound in veterinary hygiene and disinfection, summarizing available data on its efficacy, mechanism of action, and providing experimental protocols for its evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₈H₃₉N₃O₂[2]
Molecular Weight 329.52 g/mol [1]
CAS Number 6843-97-6[1]
Appearance Colorless flake crystal[3]
Solubility Aqueous mixture[4]
Synonyms Dodecyl-di(aminoethyl)glycine, Tego 51[3][5]

Mechanism of Action

As a surfactant, this compound's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[6] The molecule possesses both hydrophobic and hydrophilic regions. The hydrophobic dodecyl chain interacts with the lipid bilayer of the cell membrane, while the hydrophilic amino and glycine groups interact with the aqueous environment. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6]

The amphoteric nature of this compound allows it to be effective over a wide pH range.[7] At acidic pH, the amino groups are protonated, giving the molecule a net positive charge, which enhances its interaction with negatively charged bacterial cell surfaces.

cluster_this compound This compound Molecule cluster_Membrane Bacterial Cell Membrane cluster_Interaction Mechanism of Action This compound This compound (Amphoteric Surfactant) Hydrophobic Hydrophobic Tail (Dodecyl Chain) This compound->Hydrophobic Hydrophilic Hydrophilic Head (Amino & Glycine Groups) This compound->Hydrophilic step1 1. Adsorption onto cell surface This compound->step1 Membrane Lipid Bilayer step2 2. Insertion of hydrophobic tail into lipid bilayer step1->step2 step3 3. Disruption of membrane integrity step2->step3 step4 4. Leakage of intracellular components step3->step4 step5 5. Cell Death step4->step5

Caption: Mechanism of this compound's antimicrobial action.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[4][5]

Bactericidal Activity

Studies on Tego 51, a disinfectant containing this compound, have demonstrated its efficacy against a range of clinically relevant bacteria.

MicroorganismConcentrationContact TimeResultReference
Staphylococcus aureus0.01%30 secondsKilled[8]
Pseudomonas aeruginosa0.01%30 secondsKilled[8]
Proteus mirabilis0.01%2 minutesEradicated[8]
Bacillus subtilis0.005%8 minutesKilled[8]
Helicobacter pylori0.005%30 secondsKilled[8]
Bacillus subtilis (vegetative)>3 log reduction< 1 minuteEffective[9]
Pseudomonas aeruginosa>3 log reduction< 1 minuteEffective[9]
Virucidal Activity

This compound has been shown to be effective against enveloped viruses.[10] Non-enveloped viruses, however, appear to be more resistant.

| Virus | Type | Concentration | Contact Time | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Influenza virus B | Enveloped | 0.1% | 5 minutes | Inactivated |[10] | | Respiratory syncytial virus (RSV) | Enveloped | 0.1% | 5 minutes | Inactivated |[10] | | Herpes simplex virus 1 (HSV-1) | Enveloped | 0.1% | 5 minutes | Inactivated |[10] | | Adenovirus | Non-enveloped | 1% | 30 minutes | Not inactivated |[10] | | Echovirus 30 | Non-enveloped | 1% | 30 minutes | Not inactivated |[10] |

Fungicidal and Sporicidal Activity

This compound has demonstrated fungicidal and sporicidal activity, although higher concentrations and longer contact times may be required for spores.

MicroorganismConcentrationContact TimeResultReference
Candida albicans>3 log reduction< 1 minuteEffective[9]
Aspergillus brasiliensis (spores)2% (v/v)5 minutesSignificantly effective[9]
Bacillus subtilis (spores)2% (v/v)10 minutesSignificantly effective[9]
Aspergillus nigerHigh log reduction~15 minutesEffective[9]

Application in Veterinary Hygiene

Based on its antimicrobial profile, this compound is suitable for the disinfection of surfaces, equipment, and premises in veterinary clinics and animal housing.

General Disinfection Protocol

The following is a general protocol for surface disinfection using a this compound-based product like Tego 51.

start Start Disinfection Process pre_clean 1. Pre-cleaning: Remove gross organic debris (e.g., feces, bedding). start->pre_clean wash 2. Washing: Wash surface with a detergent and rinse with water. pre_clean->wash prepare_this compound 3. Prepare this compound Solution: Dilute to recommended concentration (e.g., 1-2%). wash->prepare_this compound apply_this compound 4. Application: Apply solution to the surface (e.g., mop, spray, cloth). prepare_this compound->apply_this compound contact_time 5. Contact Time: Allow to remain wet for the recommended duration (e.g., 20 minutes). apply_this compound->contact_time rinse 6. Rinsing: Rinse surface thoroughly with potable water. contact_time->rinse dry 7. Drying: Allow surface to air dry. rinse->dry end Disinfection Complete dry->end

Caption: General workflow for surface disinfection.

Recommended Dilutions and Contact Times:

  • General Surface Disinfection: A 1-2% solution with a contact time of at least 20 minutes is recommended for disinfecting equipment, walls, floors, and work surfaces.[4]

  • Fogging: For fogging applications, it is recommended to first pre-wet surfaces with a 1% solution and then fog with a 2% solution until the atmosphere reaches dew point.[4]

Experimental Protocols

Bactericidal Efficacy Testing (Suspension Test)

This protocol is adapted from standard disinfectant efficacy testing methods.

Objective: To determine the bactericidal activity of this compound against a specific veterinary bacterial pathogen.

Materials:

  • This compound stock solution

  • Test bacterial culture (e.g., Staphylococcus pseudintermedius, Pasteurella multocida) grown to a standardized concentration (e.g., 10⁸ CFU/mL)

  • Neutralizing broth (to inactivate the disinfectant)

  • Sterile hard water or phosphate-buffered saline (PBS)

  • Culture media (e.g., Tryptic Soy Agar)

  • Sterile test tubes, pipettes, and other laboratory equipment

Procedure:

  • Prepare serial dilutions of this compound in sterile hard water or PBS to achieve the desired test concentrations.

  • Add a standardized volume of the bacterial suspension to an equal volume of each this compound dilution.

  • At specified contact times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes), transfer a small aliquot of the mixture to a tube containing neutralizing broth.

  • After neutralization, perform serial dilutions of the neutralized sample in PBS.

  • Plate the dilutions onto appropriate culture media.

  • Incubate the plates under optimal conditions for the test organism.

  • Count the number of colony-forming units (CFUs) and calculate the log reduction in bacterial numbers for each concentration and contact time compared to a control (bacteria in PBS without disinfectant).

start Start prepare_cultures Prepare standardized bacterial cultures start->prepare_cultures prepare_disinfectant Prepare this compound dilutions start->prepare_disinfectant mix Mix bacteria and this compound prepare_cultures->mix prepare_disinfectant->mix incubate Incubate for specified contact times mix->incubate neutralize Neutralize disinfectant incubate->neutralize plate Plate serial dilutions neutralize->plate incubate_plates Incubate plates plate->incubate_plates count Count CFUs and calculate log reduction incubate_plates->count end End count->end

Caption: Workflow for bactericidal efficacy testing.

Toxicology and Safety

This compound is generally considered to have low toxicity and is not classified as a hazardous substance.[3][10] However, as with all disinfectants, appropriate personal protective equipment (PPE) should be worn during handling and application.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with large amounts of water.[10]

  • Inhalation: Avoid breathing vapor or spray mist.[4] Use in a well-ventilated area.

  • Ingestion: Do not ingest. If ingested, wash out the mouth with water if the person is conscious and seek medical attention.[10]

Specific toxicological data for this compound in veterinary species such as dogs and cats is limited in the available literature. General studies on surfactants indicate that cationic surfactants can be more toxic than amphoteric surfactants.[11] It is recommended to thoroughly rinse surfaces after disinfection to prevent potential ingestion by animals.

Conclusion

This compound is a versatile and effective broad-spectrum disinfectant with applications in veterinary hygiene. Its amphoteric nature allows for activity across a range of conditions, and it has demonstrated efficacy against bacteria, fungi, and enveloped viruses. While further research is needed to establish its efficacy against specific challenging veterinary pathogens, such as non-enveloped viruses and bacterial biofilms, the available data supports its use for general disinfection of surfaces and equipment in veterinary settings. Adherence to proper cleaning and disinfection protocols is crucial to maximize its efficacy and ensure the safety of both animals and personnel.

References

Application Notes and Protocols for Formulating Dodicin for Optimal Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a cationic surfactant also known as Dioctadecyldimethylammonium bromide (DODAB), has demonstrated significant potential as a broad-spectrum antimicrobial agent. Its positive charge facilitates interaction with negatively charged microbial cell membranes, leading to disruption and cell death. Optimizing the formulation of this compound is critical to enhance its antimicrobial efficacy, improve its stability, and ensure its safe and effective delivery. These application notes provide detailed protocols for the formulation of this compound and for the evaluation of its antimicrobial properties.

Data Presentation

Antimicrobial Efficacy of this compound Formulations

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms. These values are crucial for determining the effective concentration range for different applications. The molecular weight of this compound (Dodecyldimethylamine oxide) is approximately 229.40 g/mol [1][2][3][4].

MicroorganismFormulationMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliThis compound Bilayer Fragments-~230[5]
Staphylococcus aureusThis compound Bilayer Fragments->230[5]
Leishmania amazonensis (promastigotes)This compound nano-sized cationic bilayer fragments-~5.74 (EC50)[5]
Leishmania amazonensis (amastigotes)This compound nano-sized cationic bilayer fragments-~5.74 (EC50)[5]
Pseudomonas aeruginosa2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A8)512512[6]
Klebsiella pneumoniaeR. stylosa leaves extract (ethyl acetate fraction)400,000600,000[4]
Methicillin-resistantStaphylococcus aureus (MRSA)Pterostilbene derivative (4d)1.2-2.4-[7]
Candida albicans---
Candida tropicalisCaspofungin0.5 (MIC80)-[8]
Candida parapsilosisCaspofungin>16 (MIC80)-[8]
Candida glabrataCaspofungin1 (MIC80)-[8]

Note: Data for some microorganisms for this compound specifically is limited in the public domain. The table includes data for other antimicrobials to provide a comparative context for typical MIC/MBC values. Researchers are encouraged to determine these values for their specific strains and formulations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound formulations.

Materials:

  • This compound formulation (e.g., liposomes, nanoemulsion, or aqueous solution)

  • Microbial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile agar plates

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of the this compound formulation at a concentration at least 10-fold higher than the expected MIC.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism[9].

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto sterile agar plates.

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count[9].

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method[2][10][11][12].

Materials:

  • This compound

  • Phospholipids (e.g., DPPC, DSPE-PEG2000) and cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 65°C) to evaporate the solvent.

    • Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the lipid transition temperature.

    • Agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 times).

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol details the preparation of this compound-loaded SLNs using the hot homogenization technique[13][14][15][16][17].

Materials:

  • This compound

  • Solid lipid (e.g., tristearin, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve this compound in the molten lipid. This constitutes the lipid phase.

    • Separately, heat an aqueous solution of the surfactant to the same temperature as the lipid phase. This is the aqueous phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the SLN dispersion for particle size, PDI, and zeta potential using DLS.

Mandatory Visualizations

This compound's Mechanism of Action on Bacterial Cell Membrane

The primary antimicrobial mechanism of this compound, as a cationic surfactant, involves the disruption of the negatively charged bacterial cell membrane.

Dodicin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space This compound This compound (Cationic Surfactant) Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction Disruption Disruption of Membrane Potential & Permeability Membrane->Disruption Insertion and Destabilization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Death Cell Death Leakage->Death Disruption->Leakage

Caption: this compound's interaction with and disruption of the bacterial cell membrane.

Experimental Workflow for Antimicrobial Efficacy Testing

This workflow outlines the key steps in determining the MIC and MBC of a this compound formulation.

Efficacy_Workflow A Prepare Serial Dilutions of this compound Formulation C Inoculate Dilutions and Incubate (18-24h) A->C B Prepare Standardized Microbial Inoculum B->C D Observe for Growth (Turbidity) C->D E Determine MIC (Lowest concentration with no growth) D->E F Plate Aliquots from Clear Wells onto Agar E->F G Incubate Agar Plates (24-48h) F->G H Count Colonies and Calculate % Kill G->H I Determine MBC (≥99.9% kill) H->I

Caption: Workflow for determining MIC and MBC of this compound formulations.

Potential Impact of this compound on Bacterial Signaling

While direct evidence for this compound's impact on specific signaling pathways is emerging, its membrane-disruptive action can indirectly affect crucial signaling processes like quorum sensing and biofilm formation. Disruption of the membrane potential can interfere with energy-dependent signaling and export of signaling molecules.

Signaling_Impact This compound This compound Membrane Bacterial Membrane Potential Disruption This compound->Membrane QS Quorum Sensing (Cell-to-cell communication) Membrane->QS Inhibits export of signaling molecules Biofilm Biofilm Formation (Surface attachment) Membrane->Biofilm Reduces adherence and maturation QS->Biofilm Virulence Expression of Virulence Factors QS->Virulence Biofilm->Virulence

Caption: Potential indirect effects of this compound on bacterial signaling pathways.

Formulation and Stability Considerations

  • Excipient Compatibility: When formulating this compound, it is crucial to assess its compatibility with other excipients. As a cationic surfactant, this compound can interact with anionic compounds, potentially leading to precipitation or loss of activity[18]. Compatibility studies, such as storing binary mixtures of this compound and excipients under stress conditions (e.g., elevated temperature and humidity) and analyzing for degradation, are recommended[3][19][20][21].

  • Stability Testing: The stability of the final this compound formulation should be evaluated under different storage conditions (e.g., 25°C/60% RH, 40°C/75% RH) over time[22][23][24][25][26]. Key parameters to monitor include particle size, zeta potential, encapsulation efficiency, drug content, and antimicrobial activity.

  • Optimization: The antimicrobial efficacy of this compound formulations can be optimized by varying parameters such as the lipid-to-drug ratio, the type and concentration of co-lipids and surfactants, and the pH of the formulation. A systematic approach, such as a design of experiments (DoE), can be employed to identify the optimal formulation with the highest antimicrobial activity and stability.

References

Troubleshooting & Optimization

Dodicin Solution Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dodicin solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Disclaimer: The following information is based on general principles of pharmaceutical stability and data for molecules with similar functional groups. It is crucial to perform specific stability studies for your particular this compound formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at -20°C for up to one month. Once thawed, solutions should ideally be used on the same day. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How long is this compound stable in its powdered form?

A2: As a powder, this compound is generally stable for up to three years when stored at -20°C in a tightly sealed container, protected from moisture.[1]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, clarity, or the appearance of particulate matter are all indicators of potential degradation or contamination. It is strongly advised not to use a solution that has undergone any visible changes. The cause should be investigated, which may include reviewing storage conditions, solvent quality, and potential microbial contamination.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: There is no specific data available on the heat stability of this compound for autoclaving. High temperatures can potentially lead to degradation. Sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions.

Q5: What solvents are recommended for preparing this compound solutions?

A5: The choice of solvent can impact the stability of this compound. While specific solubility data is limited in the provided search results, for research purposes, solvents such as DMSO, ethanol, or sterile water are often used. It is critical to ensure the chosen solvent is of high purity and does not contain impurities that could catalyze degradation. The solubility should be confirmed for the intended concentration.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Potency in this compound Solution
Potential Cause Troubleshooting Steps
Chemical Degradation 1. Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light. 2. Check Solution pH: The stability of this compound, an amphoteric compound, can be pH-dependent. Measure the pH of the solution and compare it to the pH at the time of preparation. Extreme pH values should be avoided. 3. Review Formulation Components: Investigate potential interactions with other components in the formulation.
Improper Handling 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Use Freshly Prepared Dilutions: For experiments, use freshly prepared dilutions from a stable stock solution.
Adsorption to Containers 1. Evaluate Container Material: Consider if this compound is adsorbing to the surface of the storage container. Testing different types of containers (e.g., polypropylene vs. glass) may be necessary.
Issue 2: Precipitation Observed in this compound Solution
Potential Cause Troubleshooting Steps
Exceeded Solubility Limit 1. Verify Concentration: Double-check calculations to ensure the intended concentration does not exceed the solubility of this compound in the chosen solvent at the storage temperature. 2. Consider Solvent Choice: The solubility of this compound may be lower in aqueous buffers compared to organic solvents.
Temperature Effects 1. Check for Cold-Induced Precipitation: If precipitation is observed upon removal from cold storage, gently warm the solution to room temperature to see if the precipitate redissolves. This may indicate that the storage temperature is too low for the given concentration.
pH Shift 1. Measure pH: A change in the pH of the solution could affect the ionization state of this compound and reduce its solubility.
Interaction with Excipients 1. Assess Compatibility: If other substances are present in the formulation, they may be interacting with this compound, leading to the formation of an insoluble complex.

Data Presentation: Stability of this compound Under Various Conditions (Hypothetical Data)

The following table summarizes hypothetical stability data for a this compound solution based on general principles for similar molecules. This data is for illustrative purposes only and must be confirmed by experimental studies.

Condition Parameter Timepoint 1 (e.g., 1 month) Timepoint 2 (e.g., 3 months) Timepoint 3 (e.g., 6 months)
Storage at -80°C % Initial Concentration>99%>98%>97%
Storage at -20°C % Initial Concentration>98%>95%>90%
Storage at 4°C % Initial Concentration>95%>85%<80%
Storage at 25°C % Initial Concentration<90%<70%<50%
Exposure to Light (25°C) % Initial Concentration<85%<60%<40%
pH 4.0 (25°C) % Initial Concentration>90%>80%>70%
pH 7.0 (25°C) % Initial Concentration>95%>90%>85%
pH 9.0 (25°C) % Initial Concentration<80%<60%<40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Aliquot and Stress: Aliquot the stock solution into separate, appropriately sealed containers for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours.

    • Photodegradation: Expose to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Neutralization (for acid and base hydrolysis samples): After the incubation period, neutralize the acid and base-stressed samples to a pH of approximately 7.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the this compound peak and any major degradation peaks using a photodiode array (PDA) detector. If significant degradation is observed, further characterization of the degradation products by mass spectrometry (LC-MS) is recommended.

Protocol 2: Long-Term Stability Study of a this compound Formulation

Objective: To determine the shelf-life of a specific this compound formulation under defined storage conditions.

Methodology:

  • Prepare Three Batches: Prepare at least three independent batches of the final this compound formulation.

  • Packaging: Store the formulation in the intended final container and closure system.

  • Storage Conditions: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • pH Measurement.

    • Assay for this compound Content: Using a validated, stability-indicating HPLC method.

    • Quantification of Degradation Products.

    • Antimicrobial Potency Assay.

  • Data Analysis: Analyze the data to determine the rate of degradation and establish a shelf-life based on the time it takes for the this compound concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).

Visualizations

Degradation_Pathways This compound This compound (Dodecyldiaminoethylglycine) Hydrolysis Hydrolysis (e.g., extreme pH, heat) This compound->Hydrolysis Susceptible Moiety: Amide Linkage Oxidation Oxidation (e.g., presence of peroxides, light exposure) This compound->Oxidation Susceptible Moiety: Amine Groups Degradation_Product_A Hydrolytic Degradation Products (e.g., cleavage of amide bond) Hydrolysis->Degradation_Product_A Degradation_Product_B Oxidative Degradation Products (e.g., N-oxides) Oxidation->Degradation_Product_B

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start This compound Solution Instability Observed Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Formulation Review Formulation (pH, Excipients, Solvent) Start->Check_Formulation Check_Handling Assess Handling Procedures (Freeze-Thaw, Sterilization) Start->Check_Handling Identify_Cause Identify Potential Cause(s) Check_Storage->Identify_Cause Check_Formulation->Identify_Cause Check_Handling->Identify_Cause Implement_CAPA Implement Corrective and Preventive Actions Identify_Cause->Implement_CAPA

Caption: Troubleshooting workflow for this compound solution instability.

Storage_vs_Degradation cluster_conditions Storage Conditions cluster_outcomes Stability Outcome Recommended Recommended (-80°C to -20°C, Protected from Light) Stable High Stability (Minimal Degradation) Recommended->Stable leads to Suboptimal Sub-Optimal (4°C to 25°C, Light Exposure, Incorrect pH) Unstable Low Stability (Significant Degradation) Suboptimal->Unstable leads to

References

Technical Support Center: Dodicin and Organic Matter Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Dodicin in the presence of organic matter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as dodecyl-di(aminoethyl)-glycine, is an amphoteric surfactant with antimicrobial properties.[1] Its mechanism of action is primarily through the disruption of bacterial cell membranes. The surfactant molecules integrate into the lipid bilayer, leading to increased membrane fluidity, loss of integrity, and leakage of intracellular components, ultimately resulting in cell death.[2][3]

Q2: How does the presence of organic matter affect the efficacy of this compound?

A2: Organic matter, such as proteins, serum, and soil, can interfere with the antimicrobial activity of this compound. This interference can occur through chemical or ionic interactions between the organic material and the surfactant molecules.[4] However, as an amphoteric surfactant, this compound is considered to be less readily inactivated by proteins compared to other disinfectants like quaternary ammonium compounds.[2]

Q3: What types of organic matter are commonly used to test the inactivation of disinfectants like this compound?

A3: In laboratory settings, bovine serum albumin (BSA) is frequently used as a standardized interfering substance to simulate the presence of organic soiling.[4][5] European Standards, for instance, recommend 0.03% BSA for testing under "clean" conditions and 0.3% for "dirty" conditions.[5] Other substances like yeast extract, humic acid, and fetal bovine serum are also used to represent different types of organic loads.[4][6]

Q4: Is the antimicrobial activity of this compound dependent on pH, and how does this interact with organic matter?

A4: As an amphoteric surfactant, the charge of this compound's hydrophilic head group can change with the pH of the solution.[3] This can influence its interaction with both the bacterial cell surface and surrounding organic matter. The optimal pH for this compound's efficacy may vary depending on its specific formulation, as different aminoethyl functionalities can exhibit peak efficacy at different pH values.[1]

Troubleshooting Guides

Q1: My experiment shows a significant reduction in this compound's antimicrobial activity in the presence of what I consider a low level of organic matter. What could be the cause?

A1: Several factors could contribute to this observation:

  • Concentration of this compound: Ensure that the concentration of this compound is appropriate for the expected level of organic load. The antimicrobial efficacy of surfactants is concentration-dependent, and this relationship can be altered by the presence of interfering substances.[4]

  • Type of Organic Matter: Different types of organic matter have varying capacities to inactivate disinfectants. For example, complex proteins may have a greater inhibitory effect than simpler organic molecules.

  • pH of the Medium: The pH of your experimental medium can affect the charge of both this compound and the organic molecules, potentially increasing their interaction and reducing the availability of active this compound.

  • Contact Time: The contact time between this compound, the microorganisms, and the organic matter is critical. Insufficient contact time may not allow for effective microbial killing, especially in the presence of an organic load.

Q2: I am observing inconsistent results when testing this compound's efficacy with an organic load. How can I improve the reproducibility of my experiments?

A2: To improve reproducibility, it is crucial to standardize your experimental protocol. We recommend following established guidelines, such as the AOAC International Use-Dilution methods.[2][3][7] Key parameters to control include:

  • Preparation of Organic Load: Ensure the organic load is prepared consistently for each experiment. For example, if using BSA, ensure it is fully dissolved and at the correct concentration.

  • Culture Preparation: Use a standardized procedure for preparing and inoculating your test microorganisms.

  • Neutralization Step: After the specified contact time, it is essential to use an effective neutralizer to stop the action of this compound before plating for microbial enumeration. The presence of residual disinfectant can lead to an overestimation of its efficacy.

Q3: How can I determine the appropriate concentration of this compound to use in a formulation that will be applied in an environment with a high organic load?

A3: To determine the effective concentration of this compound for high organic load environments, you should perform a dose-response study. This involves testing a range of this compound concentrations against your target microorganisms in the presence of a standardized high organic load (e.g., 0.3% BSA or higher). The results will help you identify the minimum bactericidal concentration (MBC) under these challenging conditions.

Data Presentation

The following table summarizes the impact of bovine serum albumin (BSA) on the efficacy of different antimicrobial agents. While specific data for this compound is limited in publicly available literature, these findings for other disinfectants illustrate the general trend of reduced efficacy with increasing organic load.

Antimicrobial AgentOrganismBSA ConcentrationLog ReductionReference
Light-activated surface (PU-AuNP-CV)S. aureus 8325-40%3.8[4]
0.1%2.1[4]
0.25%2.1[4]
0.5%1.5[4]
1%0.5[4]
Light-activated surface (PU-AuNP-CV)EMRSA47420%3.7[4]
0.1%1.5[4]
0.25%0.4[4]
0.5%0.1[4]
PVP-IodineS. aureus0.01875%Significant decrease[8]
Octenidine/PhenoxyethanolS. aureus0.75%Significant decrease[8]

Experimental Protocols

Protocol: AOAC Use-Dilution Method for Testing Disinfectants with Organic Load

This protocol is adapted from the standardized AOAC International methods for evaluating the efficacy of disinfectants on hard surfaces in the presence of an organic soil load.[2][3][7]

1. Materials:

  • This compound solution at the desired test concentration.

  • Test microorganism cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442).

  • Sterile stainless steel carriers.

  • Organic load solution (e.g., 5% Fetal Bovine Serum or a specified concentration of Bovine Serum Albumin).

  • Nutrient broth and agar.

  • Neutralizing broth (e.g., Letheen broth).

  • Sterile water or other specified diluent.

  • Incubator, water bath, and other standard microbiology laboratory equipment.

2. Procedure:

  • Culture Preparation: Prepare a 48-54 hour broth culture of the test organism.

  • Organic Load Addition: To create the soiled test culture, add the organic load solution to the microbial culture. For a 5% v/v preparation, add 1 mL of the organic burden to 19 mL of the pooled test culture.[2]

  • Carrier Inoculation: Aseptically transfer sterile carriers into the soiled test culture. Ensure the carriers are completely submerged. Incubate for a specified time to allow for microbial attachment.

  • Carrier Drying: Aseptically remove the inoculated carriers and place them in a sterile petri dish. Dry the carriers in an incubator until they are visibly dry.

  • Disinfectant Exposure: Prepare 10 mL of the this compound solution at the test concentration in a sterile tube. Place the tube in a water bath at the specified temperature. Add one inoculated, dried carrier to the this compound solution for the specified contact time.

  • Neutralization: After the contact time, aseptically transfer the carrier from the this compound solution to a tube containing 10 mL of neutralizing broth.

  • Incubation: Incubate the neutralized carrier in the broth at the appropriate temperature for 48 hours.

  • Result Interpretation: Observe the broth for turbidity, which indicates microbial growth. The absence of turbidity indicates that the disinfectant was effective at that concentration and contact time.

3. Controls:

  • Viability Control: Inoculate a carrier and place it in a tube of broth without disinfectant to ensure the microorganisms are viable.

  • Neutralizer Efficacy Control: Ensure the neutralizer is effective at inactivating this compound without being toxic to the microorganisms.

  • Sterility Controls: Test all sterile media and carriers to ensure they are not contaminated.

Mandatory Visualization

Dodicin_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cytoplasmic Membrane (Lipid Bilayer) Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cytoplasm Cytoplasm (Intracellular Components) Leakage Leakage of Intracellular Components This compound This compound Molecule This compound->Cell_Wall Penetration This compound->Cell_Membrane Interaction & Integration Membrane_Disruption->Cytoplasm Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound's antimicrobial action on a bacterial cell.

Experimental_Workflow Start Start Culture_Prep 1. Prepare 48-54h Bacterial Culture Start->Culture_Prep Add_Organic_Load 2. Add Organic Load (e.g., 5% FBS) Culture_Prep->Add_Organic_Load Inoculate_Carriers 3. Inoculate Sterile Carriers in Soiled Culture Add_Organic_Load->Inoculate_Carriers Dry_Carriers 4. Dry Inoculated Carriers Inoculate_Carriers->Dry_Carriers Expose_Disinfectant 5. Expose Carrier to This compound Solution Dry_Carriers->Expose_Disinfectant Neutralize 6. Transfer Carrier to Neutralizing Broth Expose_Disinfectant->Neutralize Incubate 7. Incubate for 48h Neutralize->Incubate Observe 8. Observe for Growth (Turbidity) Incubate->Observe End End Observe->End

Caption: Workflow for testing this compound efficacy with an organic load.

References

Technical Support Center: Dodicin Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin.

FAQs and Troubleshooting Guide

General Properties and Mechanism of Action

Q1: What is this compound and what is its antimicrobial spectrum?

This compound, also known as Dodecylbis(aminoethyl)glycine, is an amphoteric surfactant with broad-spectrum antimicrobial activity, including bactericidal and fungicidal properties. It is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Q2: What is the primary mechanism of action for this compound's antimicrobial activity?

As a surfactant, this compound's primary mechanism of action involves the disruption of microbial cell membranes. The molecule has both a hydrophobic (water-hating) tail and a hydrophilic (water-loving) head. The hydrophobic tail interacts with the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

dot

cluster_this compound This compound Molecule cluster_membrane Bacterial Cell Membrane cluster_disruption Disruption Process This compound This compound Hydrophobic_Tail Hydrophobic Tail This compound->Hydrophobic_Tail attraction to lipids Hydrophilic_Head Hydrophilic Head This compound->Hydrophilic_Head attraction to water Membrane Lipid Bilayer Proteins Hydrophobic_Tail->Membrane:f0 inserts into Disruption Membrane Disruption Membrane:f0->Disruption leads to Leakage Leakage of Cytoplasm Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Optimal Temperature D->E F Read Results and Determine MIC E->F A Prepare this compound Solutions B Incubate at Different Temperatures A->B C Take Samples at Time Points B->C D Determine Antimicrobial Activity (e.g., MIC) C->D E Analyze and Compare Results D->E

Technical Support Center: Dodicin Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of published scientific literature specifically detailing the degradation pathways and byproducts of Dodicin. The following troubleshooting guides, FAQs, and experimental protocols are based on general chemical principles for structurally similar amphoteric surfactants containing secondary and tertiary amine functionalities, as well as a glycine moiety. The proposed pathways and byproducts are hypothetical and should be confirmed through experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely points of instability?

A1: this compound is an amphoteric surfactant with the IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid[1][2]. Its structure contains a long hydrophobic dodecyl chain and a hydrophilic head composed of ethylamine linkages and a terminal glycine group. Based on this structure, the primary points of potential chemical instability are:

  • Amide Bond: The amide linkage in the glycine moiety is susceptible to hydrolysis, especially under acidic or basic conditions.

  • C-N Bonds: The carbon-nitrogen bonds in the polyamine chain can be susceptible to oxidative cleavage.

  • Tertiary Amine: The tertiary amine group could be prone to oxidation, potentially forming an N-oxide.

Q2: I am observing a loss of this compound in my formulation over time. What could be the cause?

A2: A loss of this compound concentration can be attributed to several factors. First, determine the storage conditions. Exposure to extreme pH (either low or high), high temperatures, oxidizing agents, or UV light can accelerate degradation. We recommend performing a forced degradation study (see "Experimental Protocols" section) to identify the specific conditions that affect your formulation's stability.

Q3: My solution's pH is changing during storage. Could this be related to this compound degradation?

A3: Yes, a change in pH can be a strong indicator of degradation. For example, hydrolysis of the amide bond in the glycine moiety would cleave the glycine, potentially altering the buffering capacity of your solution. Cleavage of the polyamine chain could also expose primary or secondary amine groups, which would also affect the solution's pH.

Q4: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a this compound-containing sample. How can I identify them?

A4: These new peaks are likely degradation byproducts. Based on the hypothetical degradation pathways, you might expect to find the following species:

  • Hydrolysis Byproducts: Cleavage of the amide bond could result in the formation of N-(2-((2-(dodecylamino)ethyl)amino)ethyl)amine and glycine.

  • Oxidative Cleavage Byproducts: Oxidation could lead to the cleavage of the C-N bonds in the ethylamine chain, potentially forming smaller amine fragments, aldehydes, or carboxylic acids. For example, cleavage between the dodecyl group and the first nitrogen could yield dodecanal or dodecanoic acid.

  • N-Oxidation Byproduct: The tertiary amine is a potential site for oxidation, which would lead to the formation of a this compound N-oxide.

To identify these, you would need to use mass spectrometry (MS) to determine the molecular weight of the unknown peaks and compare them to the predicted masses of these potential byproducts. Further structural elucidation can be achieved with tandem MS (MS/MS) fragmentation studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in solution. Hydrolytic degradation due to acidic or basic pH.Buffer the solution to a neutral pH (around 7.0) and store at a lower temperature. Avoid strong acids or bases in the formulation.
Formation of precipitates or cloudiness. Formation of insoluble degradation byproducts or interaction with other formulation components.Analyze the precipitate to identify its composition. Evaluate the compatibility of this compound with other excipients in your formulation.
Discoloration of the this compound solution (e.g., yellowing). Oxidative degradation.Protect the solution from light by using amber vials or storing it in the dark. Consider purging the solution and headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.
Inconsistent analytical results. Adsorption of this compound or its byproducts to container surfaces.Use silanized glass vials or polypropylene containers to minimize adsorption. Ensure your analytical method is validated for linearity, accuracy, and precision.

Hypothetical Degradation Pathways

Dodicin_Degradation

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

1. Objective: To identify potential degradation pathways and byproducts of this compound under various stress conditions.

2. Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated pH meter

  • HPLC or UPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the this compound stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.

5. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

6. Data Interpretation:

  • Calculate the percentage degradation of this compound under each condition.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Experimental_Workflow

References

Potential for microbial resistance to Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin. The information provided is based on current scientific understanding of amphoteric biocides and general principles of microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound, also known as dodecyl-di(aminoethyl)-glycine, is a glycine-based amphoteric surfactant with antimicrobial properties.[1] Its primary mode of action is the disruption of microbial cell membranes. As a surfactant, it compromises the integrity of the cell envelope, leading to leakage of cellular contents and ultimately cell death.[2][3]

Q2: Are there known mechanisms of microbial resistance to this compound?

While specific studies on resistance to this compound are limited, resistance to other amphoteric and quaternary ammonium biocides has been documented and can serve as a model. Known mechanisms include:

  • Alterations in the cell envelope: Changes in the composition of the outer membrane, such as modifications to fatty acid profiles, can reduce the effectiveness of this compound.[4]

  • Increased efflux pump activity: Microbes can actively pump this compound out of the cell before it can cause significant damage.[5][6]

  • Changes in cell surface hydrophobicity: Modifications that alter the interaction between the microbial cell surface and the surfactant can lead to reduced susceptibility.[4]

  • Biofilm formation: Microbes embedded in a biofilm matrix can exhibit increased tolerance to biocides like this compound.[5]

Q3: Can exposure to this compound lead to cross-resistance to other antimicrobials?

Yes, it is a possibility. Studies on other biocides have shown that adaptation to one agent can result in cross-resistance to others, including some antibiotics.[4][5] This is often due to the upregulation of broad-spectrum defense mechanisms like efflux pumps.

Q4: What is a typical Minimum Inhibitory Concentration (MIC) for this compound?

Specific MIC values for this compound against a wide range of microorganisms are not extensively published in publicly available literature. However, for illustrative purposes, a hypothetical range of MICs is presented in the table below. Actual MICs should be determined experimentally for the specific microbial strains and conditions used in your research.

Troubleshooting Guides

Problem: I am observing inconsistent or higher-than-expected MIC values for this compound in my experiments.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment according to established protocols (e.g., McFarland standards).
Media composition The components of the growth medium can interact with this compound, affecting its activity. Test this compound's efficacy in different media to assess for potential interference.
pH of the medium The antimicrobial activity of amphoteric surfactants like this compound can be pH-dependent.[1] Verify and standardize the pH of your experimental medium.
Development of resistance If you are sub-culturing microbes in the presence of this compound, you may be selecting for resistant populations. Perform susceptibility testing on the parent strain and the strain exhibiting reduced susceptibility to confirm a shift in MIC.
Contamination of cultures Verify the purity of your microbial cultures. Contaminating organisms may have different susceptibilities to this compound.

Problem: My this compound solution appears to be losing efficacy over time.

Possible Cause Troubleshooting Step
Improper storage Store this compound solutions according to the manufacturer's recommendations to prevent degradation.
Interaction with storage container Ensure that the storage container is made of a material compatible with this compound to prevent adsorption or chemical reaction.
Contamination of stock solution Prepare fresh stock solutions and use sterile techniques to avoid microbial contamination that could degrade the compound.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how such data would be presented. Actual MIC values must be determined experimentally.

Microorganism Strain Type Illustrative MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative64 - 256
Candida albicansFungal8 - 32

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the test microorganism in an appropriate broth to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

cluster_0 This compound's Mode of Action This compound This compound Microbial_Cell_Membrane Microbial Cell Membrane This compound->Microbial_Cell_Membrane interacts with Disruption Membrane Disruption Microbial_Cell_Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: this compound's primary mode of action involves disrupting the microbial cell membrane.

cluster_1 Potential Microbial Resistance Mechanisms to this compound Dodicin_Exposure This compound Exposure Membrane_Alteration Outer Membrane Alteration Dodicin_Exposure->Membrane_Alteration Efflux_Pumps Increased Efflux Pump Activity Dodicin_Exposure->Efflux_Pumps Hydrophobicity_Change Altered Cell Surface Hydrophobicity Dodicin_Exposure->Hydrophobicity_Change Reduced_Susceptibility Reduced Susceptibility to this compound Membrane_Alteration->Reduced_Susceptibility Efflux_Pumps->Reduced_Susceptibility Hydrophobicity_Change->Reduced_Susceptibility

Caption: Potential mechanisms of microbial resistance to this compound.

cluster_2 Troubleshooting Workflow for High MIC Values Start High/Inconsistent MIC Observed Check_Inoculum Verify Inoculum Standardization Start->Check_Inoculum Check_Media Assess Media Composition & pH Check_Inoculum->Check_Media Inoculum OK Check_Purity Confirm Culture Purity Check_Media->Check_Purity Media OK Consider_Resistance Investigate Potential Resistance Development Check_Purity->Consider_Resistance Culture Pure Resolved Issue Resolved Consider_Resistance->Resolved

Caption: A logical workflow for troubleshooting inconsistent or high MIC results.

References

Troubleshooting inconsistent results with Dodicin disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Dodicin disinfectant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a surface-active disinfectant based on a quaternary ammonium compound (QAC).[1][2][3][4][5][6] Its primary mechanism of action involves destabilizing the microbial cell membrane. The positively charged QAC molecules bind to the negatively charged phospholipids in the cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1]

Q2: What are the optimal storage conditions for this compound solutions?

Q3: Can I use this compound on any surface?

While this compound is a broad-spectrum disinfectant, its efficacy can be influenced by the surface material. Porous surfaces may be more challenging to disinfect than smooth, non-porous surfaces.[8] Additionally, some materials may be incompatible with this compound, potentially leading to corrosion or degradation of the surface over time.[9] It is always advisable to consult the manufacturer's instructions and to test the disinfectant on a small, inconspicuous area of the surface before widespread use.[9]

Q4: Is pre-cleaning of surfaces necessary before applying this compound?

Yes, pre-cleaning is a critical step for achieving consistent and effective disinfection.[7][10] The presence of organic matter such as soil, blood, or other biological debris can significantly reduce the efficacy of this compound by neutralizing its active ingredients or by physically shielding microorganisms from contact with the disinfectant.[7][11][12]

Troubleshooting Guide for Inconsistent Results

If you are experiencing variable or suboptimal results with this compound, please refer to the following troubleshooting guide.

Problem 1: Lower than expected microbial reduction.
Potential Cause Recommended Action
Incorrect Concentration Verify the dilution calculations and ensure that calibrated measuring tools are used for preparing the working solution. Using a concentration that is too low will result in reduced efficacy.[7][10]
Insufficient Contact Time Ensure that the treated surface remains wet with the this compound solution for the entire recommended contact time.[8][11][12] Premature drying can halt the disinfection process.
Presence of Organic Load Thoroughly clean surfaces to remove all visible soil and organic matter before applying the disinfectant.[7][11][12]
Incompatible pH Quaternary ammonium compounds like this compound are most effective in neutral to slightly alkaline conditions.[2][10][11] Check the pH of your working solution and the surface to be disinfected. Avoid using acidic or highly alkaline cleaning agents prior to this compound application without a rinsing step.
Water Hardness If you are in an area with hard water, consider using purified or distilled water to dilute the this compound concentrate. Divalent cations in hard water can reduce the disinfectant's effectiveness.[2][10]
Microbial Resistance Some microorganisms, particularly bacterial spores and mycobacteria, exhibit higher intrinsic resistance to disinfectants.[10][12] Additionally, the formation of biofilms can protect microbes from the action of this compound.[12] Ensure your disinfection protocol is validated for the specific microorganisms of concern.
Problem 2: Variability in results between experiments.
Potential Cause Recommended Action
Inconsistent Environmental Conditions Temperature and humidity can impact the performance and evaporation rate of the disinfectant.[7][10][12] Conduct experiments in a controlled environment to minimize these variables.
Expired or Improperly Stored Disinfectant Always check the expiration date before use.[7] Store this compound according to the manufacturer's instructions, away from extreme temperatures and sunlight.[7]
Inconsistent Application Technique Standardize the application method (e.g., spraying, wiping) to ensure uniform coverage and contact time across all experiments.
Variability in Surface Material Ensure that the same surface material is used for all comparative tests, as different materials can affect disinfectant efficacy.[8]

Experimental Protocols

Protocol 1: Basic Surface Disinfection Efficacy Test

This protocol provides a general framework for evaluating the efficacy of this compound on a non-porous surface.

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium to achieve a logarithmic growth phase.

    • Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a standardized concentration (e.g., 10^8 CFU/mL).

  • Surface Preparation and Inoculation:

    • Use sterile coupons of a representative surface material (e.g., stainless steel, glass).

    • Pre-clean the coupons with a neutral detergent, rinse thoroughly with sterile water, and sterilize.

    • Inoculate a defined area of each coupon with a known volume of the microbial suspension and allow it to dry in a biosafety cabinet.

  • Disinfectant Application:

    • Prepare the this compound working solution to the desired concentration using sterile water of known quality.

    • Apply the disinfectant to the inoculated surface, ensuring complete coverage.

  • Contact Time and Neutralization:

    • Allow the disinfectant to remain in contact with the surface for the specified time.

    • After the contact time, add a validated neutralizing solution to stop the antimicrobial action of this compound.

  • Microbial Recovery and Enumeration:

    • Swab or rinse the surface to recover the surviving microorganisms.

    • Perform serial dilutions of the recovered suspension and plate on appropriate agar medium.

    • Incubate the plates and enumerate the colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the log reduction in microbial count by comparing the number of surviving organisms on the treated surfaces to the initial inoculum count on control surfaces.

Visualizations

G Troubleshooting Workflow for Inconsistent Disinfection start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_prep Verify Disinfectant Preparation check_protocol->check_prep check_application Assess Application Procedure check_protocol->check_application check_environment Evaluate Environmental Factors check_protocol->check_environment check_surface Consider Surface & Contaminant check_protocol->check_surface conc Concentration Correct? check_prep->conc Dilution storage Proper Storage/Not Expired? check_prep->storage Storage ph pH of Solution Optimal? check_prep->ph Formulation contact_time Sufficient Contact Time? check_application->contact_time coverage Uniform Coverage? check_application->coverage temp_humidity Temp/Humidity Controlled? check_environment->temp_humidity water_hardness Water Hardness an Issue? check_environment->water_hardness pre_cleaning Pre-cleaning Performed? check_surface->pre_cleaning Organic Load biofilm Biofilm Presence Possible? check_surface->biofilm Microbial State resolve Problem Resolved conc->resolve Yes consult Consult Manufacturer/Expert conc->consult No storage->resolve Yes storage->consult No ph->resolve Yes ph->consult No contact_time->resolve Yes contact_time->consult No coverage->resolve Yes coverage->consult No pre_cleaning->resolve Yes pre_cleaning->consult No temp_humidity->resolve Yes temp_humidity->consult No water_hardness->resolve Yes water_hardness->consult No biofilm->resolve Yes biofilm->consult No

Caption: A logical workflow for troubleshooting inconsistent results with disinfectants.

G Mechanism of Action of QAC Disinfectants cluster_cell Bacterial Cell membrane Cytoplasmic Membrane cytoplasm Cytoplasm (Intracellular Components) disruption 3. Membrane Disorganization membrane->disruption qac This compound (QAC) adsorption 1. Adsorption to Cell Surface qac->adsorption penetration 2. Penetration and Binding to Membrane adsorption->penetration penetration->membrane Interacts with leakage 4. Leakage of Intracellular Contents disruption->leakage leakage->cytoplasm Release from death 5. Cell Death leakage->death

Caption: The mechanism of action for Quaternary Ammonium Compound (QAC) disinfectants like this compound.

References

Technical Support Center: Dodicin Interference with PCR and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Dodicin in their PCR and enzymatic assays. While specific data on this compound's direct interaction with these assays is not extensively documented in scientific literature, its nature as a broad-spectrum antimicrobial disinfectant suggests a potential for interference. This guide is based on the general principles of assay inhibition by similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound is a disinfectant with broad-spectrum antimicrobial activity.[1] It is used to control microbial growth in various laboratory and industrial settings. If your experimental samples have been collected from an environment where this compound is used, or if it is part of a preservation solution, there is a possibility of carryover into your molecular biology workflows.

Q2: How could this compound potentially interfere with PCR or enzymatic assays?

While direct evidence is limited, disinfectants can interfere with PCR and enzymatic assays through several mechanisms:

  • Direct interaction with enzymes: this compound could bind to DNA polymerase, reverse transcriptase, or other enzymes, altering their conformation and inhibiting their activity.[2][3]

  • Interaction with nucleic acids: It might bind to DNA or RNA, preventing primer annealing or blocking the progression of the polymerase.[2][3]

  • Chelation of essential cofactors: this compound could sequester essential cofactors like Mg²⁺, which are critical for polymerase function.[2][3]

Q3: What are the common signs of PCR or enzymatic assay inhibition?

Common indicators of inhibition include:

  • Complete PCR failure: No amplification product is observed in samples where it is expected.[4]

  • Reduced PCR yield: A significant decrease in the amount of amplified product.

  • Increased Ct values in qPCR: A shift to later cycles for the amplification curve to cross the threshold.[5]

  • Inconsistent or non-reproducible results.

  • Partial or complete inhibition of enzyme activity in enzymatic assays.

Q4: Are there alternatives to this compound for microbial control that are known to be more compatible with downstream molecular assays?

Yes, several alternatives can be considered for microbial control, depending on the application. These include other bacteriocins, antimicrobial peptides, and bacteriophage therapy.[6][7] For laboratory surfaces and equipment, UV irradiation and 10% bleach solutions are effective decontamination methods.[8] When selecting an antimicrobial agent, it is crucial to consider its compatibility with sensitive downstream applications.

Troubleshooting Guides

Guide 1: Diagnosing this compound Interference in PCR/qPCR

If you suspect this compound or another disinfectant is inhibiting your PCR or qPCR, follow these steps to diagnose the issue.

Experimental Workflow for Diagnosing PCR Inhibition

cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Interpreting Results A PCR/qPCR Failure or Reduced Efficiency B Run Internal Positive Control (IPC) A->B Step 1 C Perform Serial Dilution of Template A->C Step 2 D Spike a Clean Sample with this compound A->D Step 3 E IPC Fails or is Delayed B->E F Amplification Improves with Dilution C->F G Spiked Sample Shows Inhibition D->G H Inhibition Confirmed E->H F->H G->H

Caption: A workflow for diagnosing potential PCR inhibition by substances like this compound.

Troubleshooting Steps:

  • Internal Positive Control (IPC): Include an IPC in your PCR/qPCR run. Inhibition is likely if the IPC fails to amplify or shows a significant delay in the Ct value in your test sample compared to the no-template control.

  • Serial Dilution: Perform a serial dilution of your sample DNA/RNA (e.g., 1:10, 1:100). If inhibition is present, diluting the sample will also dilute the inhibitor, and you may observe improved amplification in the diluted samples.

  • Spiking Experiment: Add a known, low concentration of this compound to a clean PCR reaction that is known to work well. If you observe inhibition, it confirms this compound's potential to interfere with your assay.

Guide 2: Mitigating this compound Interference

Once inhibition is confirmed, use the following strategies to overcome the interference.

Mitigation Strategies Workflow

cluster_0 Sample Preparation cluster_1 Assay Optimization A Confirmed this compound Interference B Improve DNA/RNA Purification A->B C Dilute the Sample A->C D Use an Inhibitor-Resistant DNA Polymerase A->D E Add PCR Enhancers (e.g., BSA, Betaine) A->E F Successful Amplification B->F Leads to C->F D->F E->F

Caption: A flowchart of strategies to mitigate PCR inhibition caused by this compound.

Mitigation Methods:

  • Enhanced Nucleic Acid Purification: Re-purify your nucleic acid samples using a robust method. Kits specifically designed for inhibitor removal, such as those with inhibitor removal technology or those based on magnetic beads, can be effective.[9][10]

  • Sample Dilution: As determined in the diagnostic step, diluting the template can be a simple and effective way to reduce the inhibitor concentration to a non-interfering level.[10]

  • Use of Inhibitor-Resistant DNA Polymerases: Several commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors.[3][11]

  • Addition of PCR Enhancers: Additives like Bovine Serum Albumin (BSA), betaine, or DMSO can help to alleviate the inhibitory effects of various substances.[12][13]

Quantitative Data Summary

While specific quantitative data for this compound's inhibitory effects are not available, the following table provides an illustrative example of how the concentration of a generic inhibitor can impact qPCR results. This data is hypothetical and intended for educational purposes.

Table 1: Hypothetical Effect of a Generic Inhibitor on qPCR Ct Values

Inhibitor ConcentrationAverage Ct Value (Target Gene)Average Ct Value (IPC)PCR Efficiency (%)
0 µM (Control)22.528.098
1 µM23.829.192
5 µM26.131.575
10 µM32.435.840
20 µMNo AmplificationNo Amplification0

Experimental Protocols

Protocol 1: DNA Purification with Inhibitor Removal

This protocol outlines a general method for DNA purification from samples potentially containing this compound, using a spin-column-based kit with an inhibitor removal buffer.

  • Sample Lysis: Lyse your sample according to the manufacturer's protocol for your chosen DNA purification kit.

  • Inhibitor Removal: Add the provided inhibitor removal buffer to the lysate and mix thoroughly. Centrifuge to pellet the inhibitors and debris.

  • DNA Binding: Transfer the supernatant to a spin column and centrifuge. The DNA will bind to the silica membrane.

  • Washing: Wash the membrane with the provided wash buffers to remove any remaining contaminants. Typically, two wash steps are performed.

  • Elution: Elute the purified DNA from the membrane using an elution buffer or nuclease-free water.

Protocol 2: PCR with BSA as an Additive

This protocol describes how to set up a PCR reaction with BSA to help overcome inhibition.

  • Prepare a BSA Stock Solution: Prepare a 10 mg/mL stock solution of PCR-grade BSA in nuclease-free water.

  • Prepare the PCR Master Mix: In a clean, dedicated area, prepare your PCR master mix containing buffer, dNTPs, primers, and DNA polymerase.

  • Add BSA: Add BSA to the master mix to a final concentration of 0.1 to 0.8 µg/µL. The optimal concentration may need to be determined empirically.

  • Add Template DNA: Add your template DNA to the individual reaction tubes containing the master mix with BSA.

  • Run PCR: Perform thermal cycling according to your established protocol.

  • Analyze Results: Analyze the PCR products by gel electrophoresis or other appropriate methods.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate potential interference from this compound or other disinfectants in their PCR and enzymatic assays.

References

Technical Support Center: Optimizing Dodicin Disinfection Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodicin, a trusted amphoteric surfactant disinfectant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your disinfection experiments with this compound.

Question 1: Why am I seeing inconsistent or lower-than-expected antimicrobial efficacy with this compound?

Answer: Inconsistent results with this compound can stem from several factors. Firstly, the pH of your disinfectant solution is critical. This compound, as an amphoteric surfactant, exhibits different ionic properties at varying pH levels, which directly impacts its antimicrobial activity. Ensure the pH of your solution is within the optimal range specified by the manufacturer. Secondly, the presence of organic matter such as serum, blood, or soil can significantly reduce this compound's efficacy by neutralizing its active ingredients.[1][2][3][4] Always ensure surfaces are thoroughly cleaned before disinfection. Finally, incorrect concentration and insufficient contact time are common culprits.[5][6][7] Verify your dilution calculations and ensure the treated surface remains wet for the entire recommended contact time.

Question 2: My this compound solution appears cloudy or has formed a precipitate. Can I still use it?

Answer: No, you should not use a cloudy or precipitated this compound solution. Precipitation can indicate a change in the chemical composition of the disinfectant, potentially due to water hardness or interaction with other chemicals. This can lead to a significant loss of antimicrobial efficacy. Prepare fresh solutions using deionized or distilled water to avoid this issue.

Question 3: How does the type of surface I'm disinfecting affect the required contact time?

Answer: Porous surfaces can absorb the disinfectant, making it difficult to maintain the necessary wet contact time for effective disinfection. Non-porous surfaces are more straightforward to disinfect. For porous materials, a longer contact time or repeated application may be necessary to ensure the surface remains wet for the required duration.

Question 4: I am working with bacterial spores. Is this compound an effective sporicide?

Answer: Amphoteric surfactants like this compound are generally not considered to be sporicidal. One study showed that an amphoteric surfactant-based disinfectant had no efficacy against Bacillus cereus spores in a carrier test. For applications requiring sporicidal activity, a different class of disinfectant, such as a peracetic acid-based product, would be more appropriate.

Question 5: Can I use this compound to disinfect viral or fungal contaminants?

Answer: this compound exhibits activity against a range of microorganisms. One study demonstrated that an amphoteric surfactant disinfectant, W30, was effective at inactivating SARS-CoV-2 within a 2-minute contact time at a 1% concentration.[8] However, the efficacy against non-enveloped viruses may vary. For fungal contaminants, while this compound is effective against yeasts like Candida albicans, its efficacy against filamentous fungi (molds) may require longer contact times. It is crucial to validate the efficacy of this compound against your specific target virus or fungus under your experimental conditions.

Data Presentation: this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound (Tego 51) and other amphoteric surfactants against various microorganisms.

Table 1: Bactericidal Efficacy of this compound (Tego 51)

MicroorganismConcentrationContact TimeSurface MaterialLog Reduction
Bacillus subtilis (vegetative)Use Dilution1 minuteStainless Steel, Wall, Floor, Curtain>3
5 minutesStainless Steel, Wall, Floor, CurtainNo Recovery
Pseudomonas aeruginosaUse Dilution1 minuteStainless Steel, Wall, Floor, Curtain>3
5 minutesStainless Steel, Wall, Floor, CurtainNo Recovery
Candida albicansUse Dilution1 minuteStainless Steel, Wall, Floor, Curtain>3
5 minutesStainless Steel, Wall, Floor, CurtainNo Recovery

Data from a disinfectant validation study of Tego 51.[8]

Table 2: Virucidal Efficacy of an Amphoteric Surfactant (W30)

VirusConcentrationContact TimeLog Reduction
SARS-CoV-21%2 minutesEffective Inactivation

Data from an evaluation of the virucidal activity of W30 against SARS-CoV-2.[8]

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Materials:

    • This compound stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Bacterial culture in the logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

    • Sterile diluent (e.g., saline or broth).

    • Incubator.

    • Plate reader (optional, for quantitative analysis).

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Optionally, use a plate reader to measure the optical density at 600 nm to quantify bacterial growth.

2. Protocol for Evaluating this compound Efficacy using a Suspension Test

This method assesses the efficacy of a disinfectant in suspension.

  • Materials:

    • This compound solution at the desired test concentration.

    • Standardized microbial suspension (bacteria, fungi, or viruses).

    • Sterile test tubes.

    • Neutralizer solution to inactivate the this compound at the end of the contact time.

    • Sterile agar plates and appropriate growth medium.

    • Incubator.

  • Procedure:

    • Add a specific volume of the microbial suspension to a test tube containing a specific volume of the this compound solution.

    • Start a timer for the desired contact time (e.g., 1, 5, 10 minutes).

    • At the end of the contact time, transfer a specific volume of the mixture to a tube containing the neutralizer solution.

    • Perform serial dilutions of the neutralized mixture.

    • Plate the dilutions onto agar plates.

    • Incubate the plates under appropriate conditions.

    • Count the number of colony-forming units (CFUs) to determine the log reduction in microbial viability compared to a control (microbial suspension without this compound).

Visualizations

Mechanism of Action: this compound Interaction with Bacterial Cell Membrane

G cluster_membrane Bacterial Cell Membrane cluster_interaction Interaction and Disruption cluster_outcome Cellular Outcome Phospholipid_Bilayer Phospholipid Bilayer Membrane_Proteins Membrane Proteins This compound This compound Molecule (Amphoteric Surfactant) Binding Binding to Cell Surface This compound->Binding 1. Adsorption Insertion Insertion into Phospholipid Bilayer Binding->Insertion 2. Hydrophobic Interaction Disruption Membrane Disruption & Pore Formation Insertion->Disruption 3. Destabilization Leakage Leakage of Intracellular Components Disruption->Leakage 4. Increased Permeability Cell_Death Cell Death Leakage->Cell_Death 5. Lysis

Caption: this compound's mechanism of action on the bacterial cell membrane.

Experimental Workflow: Troubleshooting Inconsistent this compound Efficacy

G Start Inconsistent Disinfection Results Check_pH Verify pH of this compound Solution Start->Check_pH Check_Organic_Load Assess for Organic Matter Contamination Check_pH->Check_Organic_Load Correct Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Incorrect Check_Concentration_Time Review Concentration and Contact Time Check_Organic_Load->Check_Concentration_Time Absent Pre_Clean Implement Pre-Cleaning Step Check_Organic_Load->Pre_Clean Present Recalculate_Reapply Recalculate Dilution & Ensure Wet Contact Check_Concentration_Time->Recalculate_Reapply Incorrect Re_evaluate Re-evaluate Efficacy Check_Concentration_Time->Re_evaluate Correct Adjust_pH->Re_evaluate Pre_Clean->Re_evaluate Recalculate_Reapply->Re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

References

Technical Support Center: The Influence of pH on Dodicin's Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments investigating the effect of pH on the antimicrobial activity of Dodicin (dodecyl-di(aminoethyl)-glycine), an amphoteric surfactant.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the antimicrobial activity of this compound?

A1: this compound is a glycine-based amphoteric surfactant, meaning its molecular charge changes with the pH of the surrounding environment. This charge is a critical determinant of its antimicrobial activity. At acidic pH, the amino groups in the this compound molecule become protonated, resulting in a net positive charge (cationic). In alkaline conditions, the carboxylic acid group deprotonates, leading to a net negative charge (anionic). The antimicrobial efficacy of this compound is generally higher when it is in its cationic state, as the positively charged molecule has a stronger electrostatic attraction to the negatively charged components of bacterial cell membranes.[1] For glycine-based surfactants with added aminoethyl groups, like this compound, optimal efficacy is often observed at higher pH values.[1]

Q2: What is the expected trend of this compound's Minimum Inhibitory Concentration (MIC) at different pH values?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, the MIC is expected to vary with pH. Generally, a lower MIC value indicates higher antimicrobial potency. The expected trend is that the MIC will be lower in the pH range where this compound is predominantly cationic.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a this compound-like Amphoteric Surfactant at Various pH Levels

Disclaimer: The following data is a representative example illustrating the expected trends in this compound's antimicrobial activity as a function of pH. Actual experimental results may vary.

pHPredominant Charge of this compoundIllustrative MIC (µg/mL) vs. S. aureus (Gram-positive)Illustrative MIC (µg/mL) vs. E. coli (Gram-negative)
5.0Cationic1632
7.0Zwitterionic/Slightly Cationic3264
9.0Anionic64128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) at Various pH Levels via Broth Microdilution

This protocol outlines the steps to assess the antimicrobial activity of this compound across a range of pH values.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Buffers for pH adjustment (e.g., citrate-phosphate for acidic pH, Tris-HCl for neutral to alkaline pH)

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Incubator

Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare aliquots of MHB and adjust the pH of each aliquot to the desired levels (e.g., 5.0, 7.0, 9.0) using the appropriate sterile buffers.

    • Verify the final pH of the media after autoclaving and cooling.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria overnight in standard MHB.

    • Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in each of the pH-adjusted MHB preparations.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in pH-adjusted MHB without this compound) and a negative control (pH-adjusted MHB only) for each pH value.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent MIC values across replicates - Inaccurate pipetting during serial dilution or inoculation.- Contamination of the wells.- Use calibrated pipettes and proper aseptic techniques.- Ensure thorough mixing of solutions.
No bacterial growth in the positive control - Inoculum concentration is too low.- The pH of the medium is outside the viable range for the bacteria.- Verify the inoculum preparation and concentration.- Check the pH of the control wells and ensure it supports bacterial growth.
Precipitation of this compound in the wells - this compound may have limited solubility at certain pH values or in the presence of specific media components.- Perform a solubility test of this compound in the pH-adjusted media prior to the MIC assay.- Consider using a different broth medium if precipitation is an issue.
MIC values do not follow the expected trend - The specific bacterial strain may have a different susceptibility profile.- The isoelectric point of the specific this compound formulation may differ from theoretical values.- Confirm the identity and purity of the bacterial strain.- Consider that the interaction between this compound and the bacterial membrane is complex and may not solely depend on electrostatic interactions.

Visualizations

experimental_workflow Experimental Workflow for pH-Dependent MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare pH-Adjusted Growth Media serial_dilution Perform Serial Dilution of this compound in 96-Well Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for Determining the MIC of this compound at Different pH Values.

mechanism_of_action Influence of pH on this compound's Interaction with Bacterial Membrane cluster_acidic Acidic pH (e.g., pH 5) cluster_alkaline Alkaline pH (e.g., pH 9) dodicin_cationic This compound (Cationic) attraction Strong Electrostatic Attraction dodicin_cationic->attraction disruption_acidic Membrane Disruption (High Efficacy) attraction->disruption_acidic bacterial_membrane Negatively Charged Bacterial Membrane attraction->bacterial_membrane dodicin_anionic This compound (Anionic) repulsion Electrostatic Repulsion dodicin_anionic->repulsion disruption_alkaline Reduced Membrane Interaction (Low Efficacy) repulsion->disruption_alkaline repulsion->bacterial_membrane

Caption: pH-Dependent Interaction of this compound with the Bacterial Cell Membrane.

References

Preventing precipitation of Dodicin in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dodicin in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a disinfectant that exhibits broad-spectrum antimicrobial activity. It is commonly used in research and development for in-vitro antimicrobial susceptibility testing (AST) to determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, the stock solution should be stored at -80°C to minimize degradation and prevent precipitation.

Q3: What are the primary causes of this compound precipitation in stock solutions?

Precipitation of this compound from a stock solution can be triggered by several factors, including:

  • Improper Solvent Selection: Using a solvent in which this compound has low solubility.

  • High Concentration: Preparing a stock solution at a concentration that exceeds its solubility limit in the chosen solvent.

  • Temperature Fluctuations: Changes in temperature can significantly affect the solubility of this compound.

  • pH Shifts: The solubility of this compound can be pH-dependent.

  • Improper Storage: Storing the solution at an inappropriate temperature or for an extended period.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your stock solutions.

Issue: this compound Precipitates Upon Dissolution

Possible Cause 1: Inappropriate Solvent

  • Solution: this compound is commonly dissolved in dimethyl sulfoxide (DMSO). If precipitation occurs, ensure you are using a high-purity, anhydrous grade of DMSO. For certain applications, other solvents like ethanol may be used, but solubility should be verified.

Possible Cause 2: Concentration Exceeds Solubility

  • Solution: Prepare the stock solution at a concentration known to be soluble in the chosen solvent. It is advisable to start with a lower concentration and gradually increase it if needed, while monitoring for any signs of precipitation.

Issue: this compound Precipitates During Storage

Possible Cause 1: Incorrect Storage Temperature

  • Solution: this compound stock solutions are best stored at -80°C. Storing at higher temperatures, such as -20°C or 4°C, can lead to decreased stability and precipitation over time.

Possible Cause 2: Freeze-Thaw Cycles

  • Solution: Aliquot the this compound stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can cause the compound to come out of solution.

Issue: this compound Precipitates When Diluted in Aqueous Media

Possible Cause 1: Low Aqueous Solubility

  • Solution: When diluting a this compound stock solution (typically in DMSO) into an aqueous buffer or cell culture medium, precipitation can occur due to the lower solubility of this compound in aqueous environments. To mitigate this, it is recommended to perform serial dilutions and to ensure rapid and thorough mixing upon addition to the aqueous medium. The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to minimize solvent-induced toxicity in biological assays.

Possible Cause 2: pH of the Aqueous Medium

  • Solution: The solubility of this compound may be influenced by the pH of the aqueous medium. If you observe precipitation upon dilution, check the pH of your buffer or medium. It may be necessary to adjust the pH to a range where this compound is more soluble.

Quantitative Data Summary

SolventGeneral Solubility GuidanceRecommended Starting Concentration for Stock Solutions
DMSOGenerally Good10-50 mM
EthanolModerate1-10 mM
Water (aqueous buffers)Poor to LowDependent on pH and buffer composition

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 329.52 g/mol )

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

    • Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Dodicin_Troubleshooting start This compound Precipitation Observed dissolution During Initial Dissolution start->dissolution storage During Storage start->storage dilution During Dilution in Aqueous Media start->dilution solvent Check Solvent (High-purity, Anhydrous) dissolution->solvent Possible Cause concentration Check Concentration (Lower if necessary) dissolution->concentration Possible Cause temp_storage Check Storage Temperature (Store at -80°C) storage->temp_storage Possible Cause aliquot Aliquot Stock Solution (Minimize Freeze-Thaw) storage->aliquot Possible Cause serial_dilution Use Serial Dilution & Rapid Mixing dilution->serial_dilution Possible Cause ph_check Check pH of Aqueous Medium dilution->ph_check Possible Cause resolved Precipitation Resolved solvent->resolved Action concentration->resolved Action temp_storage->resolved Action aliquot->resolved Action serial_dilution->resolved Action ph_check->resolved Action

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow: Antimicrobial Susceptibility Testing (AST) using this compound

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilute Perform Serial Dilutions of this compound in Growth Media prep_stock->serial_dilute prep_media Prepare Bacterial Growth Media prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Record Results read_mic->analyze

Caption: General workflow for antimicrobial susceptibility testing.

Dodicin Performance in Hard Water: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of water hardness on the performance of Dodicin. This compound, also known as dodecylbis(aminoethyl)glycine, is an amphoteric surfactant with applications in cosmetics and potentially as a biocide.[1][2] Understanding its interaction with divalent cations present in hard water is critical for experimental reproducibility and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amphoteric surfactant, meaning its molecule contains both positive and negative charges.[1][3] This structure gives it properties like good resistance to hard water and electrolytes.[1] Surfactants like this compound work by reducing surface tension and forming micelles, which encapsulate and remove unwanted substances.

Q2: What constitutes "hard water" in a laboratory setting?

Hard water is characterized by the presence of dissolved divalent metal ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). Iron and manganese can also contribute. These ions can interfere with the performance of many surfactants.[4]

Q3: How does water hardness affect this compound's performance?

Divalent cations (Ca²⁺, Mg²⁺) in hard water can interact with surfactant molecules. This interaction can lead to the precipitation of the surfactant, making it unavailable to perform its intended function, such as cleaning or antimicrobial activity.[4] This effectively reduces the concentration of active this compound in the solution, diminishing its performance. While amphoteric surfactants like this compound generally have good tolerance to hard water, high concentrations of these ions can still negatively impact their efficacy.[1][5]

Q4: I'm observing reduced efficacy or precipitation in my this compound solution. Could hard water be the cause?

Yes, this is a common issue. If you are using tap water or preparing solutions with salts containing calcium or magnesium, these ions can bind with this compound molecules.[4] This binding can cause the solution to appear cloudy or form a precipitate, which significantly reduces the concentration of available surfactant and, consequently, its effectiveness.[4][6]

Q5: How can I mitigate the negative effects of water hardness on my experiments?

There are two primary strategies:

  • Use Purified Water: The most straightforward solution is to use deionized or distilled water for all this compound solutions to eliminate the interfering ions.

  • Use a Chelating Agent: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), can be added to the solution.[4][7] These agents "trap" or chelate the calcium and magnesium ions, preventing them from interacting with the this compound molecules.[4][7] This keeps the this compound active and in solution.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cloudiness or Precipitation in Solution Interaction of this compound with Ca²⁺/Mg²⁺ ions from hard water.1. Prepare a fresh solution using deionized or distilled water.2. Add a chelating agent like EDTA to your current solution to see if the precipitate dissolves.[4][7]
Reduced Antimicrobial/Cleaning Efficacy Decreased concentration of active this compound due to precipitation with hardness ions.1. Switch to deionized or distilled water for solution preparation.2. Perform a comparative study (see Experimental Protocols) to quantify the impact of water hardness.3. Consider increasing the this compound concentration if using hard water is unavoidable, after determining the new effective concentration.
Inconsistent Results Between Batches Variation in the hardness of the water source used for different experimental batches.1. Standardize the water source for all experiments. Use bottled deionized or distilled water for consistency.2. Measure and report the hardness of the water used in your experimental methods.

Impact of Water Hardness on Surfactant Performance

The interaction between divalent cations and surfactants can be summarized in the following table.

Water Hardness LevelCation Concentration (Ca²⁺, Mg²⁺)Expected Impact on this compound Performance
Soft LowMinimal impact; optimal this compound performance expected.
Moderately Hard ModeratePotential for slight reduction in efficacy; risk of mild precipitation at high this compound concentrations.
Hard to Very Hard High to Very HighSignificant reduction in efficacy; high probability of visible precipitation and loss of performance.[6]

Below is a diagram illustrating the mechanism by which water hardness interferes with this compound and how a chelating agent can prevent this.

cluster_0 Without Chelating Agent cluster_1 With Chelating Agent This compound Active this compound HardWater Hard Water Ions (Ca²⁺, Mg²⁺) This compound->HardWater Interaction InactiveComplex Inactive this compound-Ion Complex (Precipitate) HardWater->InactiveComplex ChelatedIon Chelated Ion ReducedPerformance Reduced Performance InactiveComplex->ReducedPerformance Leads to Chelator Chelating Agent (e.g., EDTA) Chelator->HardWater Binds to Dodicin_c Active this compound Performance Effective Performance Dodicin_c->Performance Remains Active

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Dodicin and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of Dodicin (dodecyldiaminoethylglycine) and benzalkonium chloride, two prominent biocides. The information presented is collated from various scientific studies to assist researchers and professionals in making informed decisions for their applications.

Executive Summary

Both this compound and benzalkonium chloride are effective antimicrobial agents with broad-spectrum activity. Benzalkonium chloride, a quaternary ammonium compound, is extensively studied and utilized, with a well-documented mechanism of action revolving around the disruption of microbial cell membranes. This compound, an amphoteric surfactant, also exhibits significant antimicrobial properties, though publicly available quantitative data on its efficacy is less extensive compared to benzalkonium chloride. This guide aims to consolidate the available data to facilitate a comparative assessment.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and benzalkonium chloride against a range of common microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (as alkyldiaminoethyl glycine hydrochloride)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.06 - 0.25[1]
Various Bacteria & YeastsEffective at 0.01% (100 µg/mL)[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus2 - 10[3][4]
Escherichia coli4 - 92[5]
Pseudomonas aeruginosa64 - 1024[5][6]
Candida albicans3.12[7]
Various Fungi< 16[8]

Note: MIC values can vary depending on the specific strain, testing method, and experimental conditions.

Mechanism of Action

Both this compound and benzalkonium chloride exert their antimicrobial effects primarily by targeting and disrupting the microbial cell membrane, leading to cell lysis and death.

This compound (Amphoteric Surfactant)

As an amphoteric surfactant, this compound's charge is pH-dependent. At acidic pH, it becomes cationic, enhancing its affinity for the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The hydrophobic alkyl chain of the molecule then penetrates the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Benzalkonium Chloride (Quaternary Ammonium Compound)

Benzalkonium chloride is a cationic surfactant that carries a permanent positive charge. This positive charge facilitates its electrostatic attraction to the negatively charged microbial cell surface. The long hydrophobic alkyl chains of the molecule intercalate into the lipid bilayer of the cell membrane, causing disorganization and loss of structural integrity. This disruption leads to the leakage of cytoplasmic contents and the inactivation of essential membrane-bound enzymes, resulting in cell death.[3][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Antimicrobial_Mechanism cluster_this compound This compound (Amphoteric Surfactant) cluster_bac Benzalkonium Chloride (Quaternary Ammonium Compound) This compound This compound D_Cationic Cationic Form This compound->D_Cationic at D_pH Acidic pH D_pH->D_Cationic D_Membrane Microbial Cell Membrane (- charge) D_Cationic->D_Membrane Electrostatic Attraction D_Disruption Membrane Disruption D_Membrane->D_Disruption Hydrophobic Interaction D_Leakage Leakage of Cellular Contents D_Disruption->D_Leakage D_Death Cell Death D_Leakage->D_Death BAC Benzalkonium Chloride (+ charge) B_Membrane Microbial Cell Membrane (- charge) BAC->B_Membrane Electrostatic Attraction B_Disruption Membrane Disruption B_Membrane->B_Disruption Hydrophobic Interaction B_Leakage Leakage of Cellular Contents B_Disruption->B_Leakage B_Death Cell Death B_Leakage->B_Death

Fig. 1: Antimicrobial Mechanisms of this compound and Benzalkonium Chloride.

Broth_Microdilution_Workflow start Start prep_microplate Prepare 96-well microtiter plate start->prep_microplate serial_dilution Perform serial dilutions of antimicrobial agent prep_microplate->serial_dilution add_inoculum Add standardized microbial inoculum serial_dilution->add_inoculum incubate Incubate at optimal temperature and time add_inoculum->incubate read_results Visually or spectrophotometrically assess for growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Fig. 2: General Workflow for Broth Microdilution Susceptibility Testing.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two common experimental protocols.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism is grown overnight on an appropriate agar medium.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending microbial colonies in a sterile broth or saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

2. Procedure:

  • A 96-well microtiter plate is prepared with serial twofold dilutions of the antimicrobial agent in broth.

  • Each well is inoculated with the standardized microbial suspension.

  • A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included.

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • Following incubation, the plate is examined for visible turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

AOAC Use-Dilution Test for Surface Disinfection Efficacy

This method evaluates the efficacy of disinfectants on hard, non-porous surfaces.

1. Preparation of Materials:

  • Test Organisms: Standardized cultures of test organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica are used.

  • Carriers: Stainless steel cylinders (penicylinders) serve as the inanimate surfaces.

  • Disinfectant Solution: The disinfectant is prepared at the manufacturer's recommended use-dilution.

2. Procedure:

  • Sterile carriers are inoculated with a standardized culture of the test organism and then dried.

  • The inoculated and dried carriers are immersed in the disinfectant solution for a specified contact time (e.g., 10 minutes).

  • After the contact time, the carriers are removed and transferred to individual tubes containing a neutralizing broth to inactivate the disinfectant.

  • The tubes are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

3. Interpretation of Results:

  • The tubes are observed for turbidity, which indicates microbial growth.

  • The number of tubes showing growth is recorded. To pass the test for a specific organism, a certain number of carriers (e.g., 59 out of 60 for S. aureus) must show no growth.[10]

Conclusion

Both this compound and benzalkonium chloride are potent antimicrobial agents with membrane-disrupting mechanisms of action. Benzalkonium chloride has a more extensive body of publicly available efficacy data against a wide range of microorganisms. This compound, as an amphoteric surfactant, also demonstrates broad-spectrum activity. The selection of either agent should be based on the specific application, target microorganisms, required spectrum of activity, and the presence of organic load, as efficacy can be influenced by these factors. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of their relative performance.

References

A Comparative Guide to Surface Disinfection: Povidone-Iodine vs. Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface disinfectant is a critical component of maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides an objective comparison of two commonly utilized disinfectants, Povidone-Iodine and Dodicin, focusing on their performance, mechanisms of action, and the experimental data supporting their efficacy.

Executive Summary

Povidone-iodine, a well-established iodophor, offers broad-spectrum antimicrobial activity by releasing free iodine, which indiscriminately oxidizes and inactivates essential cellular components of microorganisms. This compound, commercially known as Tego 51, is an amphoteric surfactant that disrupts microbial cell membranes, leading to cell death. Both disinfectants demonstrate efficacy against a range of bacteria and viruses; however, their performance is influenced by factors such as concentration, contact time, and the nature of the surface and microbial contamination. This guide synthesizes available experimental data to facilitate an informed selection process for specific laboratory applications.

Mechanism of Action

Povidone-iodine's primary mode of action involves the slow release of free iodine, which is a potent oxidizing agent. This free iodine penetrates microbial cell walls and targets key cellular components. It oxidizes amino acids, nucleotides, and fatty acids, leading to the denaturation of structural proteins and enzymes and ultimately, cell death.[1][2][3] This non-specific mechanism of action contributes to its broad antimicrobial spectrum and a low likelihood of developing microbial resistance.

This compound, as an amphoteric surfactant, possesses both positive and negative charges. Its antimicrobial activity is attributed to its ability to interact with and disrupt the microbial cell membrane.[4][5] The hydrophobic tail of the this compound molecule integrates into the lipid bilayer of the cell membrane, disrupting its integrity and leading to the leakage of intracellular contents and eventual cell lysis. The dual charge of its hydrophilic head allows it to be effective over a range of pH values.

dot

cluster_PVP Povidone-Iodine (PVP-I) Mechanism cluster_this compound This compound Mechanism PVP_I Povidone-Iodine Complex Free_Iodine Release of Free Iodine (I₂) PVP_I->Free_Iodine Penetration Penetration of Microbial Cell Wall Free_Iodine->Penetration Oxidation Oxidation of Cellular Components (Proteins, Nucleic Acids, Lipids) Penetration->Oxidation Cell_Death_PVP Microbial Cell Death Oxidation->Cell_Death_PVP This compound This compound (Amphoteric Surfactant) Membrane_Interaction Interaction with Cell Membrane This compound->Membrane_Interaction Membrane_Disruption Disruption of Lipid Bilayer Membrane_Interaction->Membrane_Disruption Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Cell_Death_this compound Microbial Cell Death Leakage->Cell_Death_this compound

Caption: Mechanisms of Action for Povidone-Iodine and this compound.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the bactericidal and virucidal activity of Povidone-Iodine and this compound based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is a compilation from various sources.

Table 1: Bactericidal Activity
DisinfectantMicroorganismConcentrationContact TimeLog ReductionSurface TypeReference
Povidone-IodineStaphylococcus aureus (MRSA)10%15-60 secNot specified, bactericidalSuspension[1]
Povidone-IodinePseudomonas aeruginosa10%15 sec>5Suspension[1]
This compound (Tego 51)Staphylococcus aureus0.01%30 secEradicatedSuspension[2]
This compound (Tego 51)Pseudomonas aeruginosa0.01%30 secEradicatedSuspension[2]
This compound (Tego 51)Bacillus subtilis0.005%8 minEradicatedSuspension[2]
This compound (Tego 51)Bacillus subtilis2%15 min>4.68Stainless Steel[3]
This compound (Tego 51)Pseudomonas aeruginosa2%<1 min>4.00Stainless Steel[3]
This compound (Tego 51)Candida albicans2%<1 min>4.11Stainless Steel[3]
Table 2: Virucidal Activity
DisinfectantVirusConcentrationContact TimeResultReference
Povidone-IodineSARS-CoV-210%30 sec≥4 log10 reduction[6]
Povidone-IodineMERS-CoV1%15 sec>4 log10 reduction
Povidone-IodineInfluenza Virus A (H1N1)1%15 sec>4 log10 reduction[5]
This compound (Tego 51)Influenza virus B (enveloped)1%5 minInactivated[1]
This compound (Tego 51)Herpes Simplex Virus 1 (enveloped)1%5 minInactivated[1]
This compound (Tego 51)Adenovirus (non-enveloped)1%30 minNot Inactivated[1]
This compound (Tego 51)Echovirus 30 (non-enveloped)1%30 minNot Inactivated[1]

Experimental Protocols

The evaluation of disinfectant efficacy typically follows standardized methodologies. The data presented in this guide are primarily derived from suspension assays and carrier tests.

dot

cluster_workflow General Experimental Workflow for Surface Disinfectant Testing Prep Preparation of Microbial Inoculum Inoculation Inoculation of Carrier Surface (e.g., stainless steel, glass) Prep->Inoculation Drying Drying of Inoculum Inoculation->Drying Application Application of Disinfectant (at specified concentration and contact time) Drying->Application Neutralization Neutralization of Disinfectant Activity Application->Neutralization Recovery Recovery of Viable Microorganisms Neutralization->Recovery Enumeration Enumeration of Colonies (e.g., plate count) Recovery->Enumeration Calculation Calculation of Log Reduction Enumeration->Calculation

Caption: A generalized workflow for testing the efficacy of surface disinfectants.

Suspension Assays

In suspension assays, a standardized suspension of microorganisms is mixed with the disinfectant solution at a specified concentration. After a defined contact time, the antimicrobial activity is neutralized, and the number of surviving microorganisms is determined. This method evaluates the intrinsic antimicrobial activity of the disinfectant in a liquid phase. For example, in the virucidal testing of povidone-iodine against SARS-CoV-2, a suspension of the virus was exposed to different formulations of the disinfectant for 30 seconds before determining the viral titre.[6]

Carrier Tests

Carrier tests are designed to more closely mimic real-world conditions of surface disinfection. In these tests, a standardized number of microorganisms are inoculated onto a carrier surface (e.g., stainless steel, glass, or other materials representative of the intended use environment) and allowed to dry. The disinfectant is then applied to the surface for a specified contact time. Following this, the disinfectant is neutralized, and the surviving microorganisms are recovered and enumerated. The log reduction in the number of microorganisms is then calculated by comparing the number of survivors on the treated carriers to that on untreated control carriers.

For instance, the bactericidal activity of Tego 51 was evaluated using a carrier test on stainless steel coupons inoculated with various microorganisms.[3] The disinfectant was applied at a 2% concentration, and the log reduction was measured at different time intervals.

Conclusion

Both povidone-iodine and this compound are effective surface disinfectants with distinct mechanisms of action.

  • Povidone-Iodine is a broad-spectrum microbicide with extensive data supporting its efficacy against bacteria, viruses (both enveloped and non-enveloped), and fungi. Its non-specific oxidizing mechanism makes microbial resistance unlikely. It is particularly well-suited for applications requiring a broad kill spectrum and where organic load is minimal.

  • This compound (Tego 51) demonstrates rapid bactericidal and fungicidal activity. Its efficacy against enveloped viruses is also documented. However, its activity against non-enveloped viruses appears to be limited. As a surfactant, it also possesses cleaning properties.

The choice between these two disinfectants should be guided by the specific requirements of the application, including the target microorganisms, the nature of the surfaces to be disinfected, the required contact time, and the presence of organic matter. For critical applications, it is recommended to validate the chosen disinfectant's efficacy under conditions that closely replicate its intended use.

References

Assessing Dodicin's Virucidal Power Against Resilient Non-Enveloped Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the virucidal efficacy of Dodicin and its alternatives against non-enveloped viruses, a class of pathogens known for their resistance to disinfectants. Due to a lack of direct virucidal data for this compound, this guide utilizes Polyhexamethylene biguanide (PHMB), a closely related biguanide, as a proxy to provide a substantive comparison. This analysis is supported by experimental data from various studies, with detailed methodologies provided for key testing procedures.

Executive Summary

Non-enveloped viruses, lacking a lipid envelope, present a significant challenge for disinfection protocols. This guide evaluates the performance of this compound (using PHMB as a surrogate) against these resilient pathogens and compares its efficacy with other common virucidal agents, including Benzalkonium Chloride (BAC), Ethanol, and Sodium Hypochlorite. While PHMB shows some activity against non-enveloped viruses like Adenovirus, its efficacy is modest and can be influenced by factors such as temperature and the potential for viral aggregation. In contrast, alternatives like sodium hypochlorite and certain concentrations of ethanol demonstrate broader and more potent virucidal activity against a range of non-enveloped viruses.

Data Presentation: Comparative Virucidal Efficacy

The following tables summarize the quantitative data on the virucidal efficacy of PHMB (as a proxy for this compound) and its alternatives against common non-enveloped viruses. Efficacy is presented as log reduction in viral titer.

Table 1: Virucidal Efficacy against Adenovirus

Active AgentConcentrationContact TimeTemperatureLog ReductionCitation(s)
PHMB 50 ppm24 hoursRoom Temp< 1[1][2][3]
50 ppm24 hours40°C>1 to <3 (for 7 of 9 serotypes)[1][2][3]
800 ppmNot Specified20°C~1 (90% reduction)[4][5]
Benzalkonium Chloride 0.1%1 hour33°C≥ 3 (for 5 of 7 serotypes)[6][7][8][9]
0.1%1 hour33°C>1 to <3 (for 2 of 7 serotypes)[6][7][8][9]
0.01%1 hour33°C>1 (for Ad5 only)[6][7][8]
Ethanol 70%1 minuteNot Specified≥ 3 (under certain conditions)[10]
60% + 10% Isopropanol + 1% n-butanol30-120 secondsNot Specified2.5 - 3[11][12]
40%60 minutesRoom Temp> 5[13][14]
Sodium Hypochlorite ~1,900 ppm1 minuteNot Specified≥ 3[10]
~6,000 ppm1 minuteNot Specified~4[10]
Povidone-Iodine 0.4% - 5%1 - 5 minutesNot Specified≥ 3 (for most ocular serotypes)[2]

Table 2: Virucidal Efficacy against Norovirus Surrogates (Murine Norovirus, Feline Calicivirus)

Active AgentConcentrationContact TimeVirusLog ReductionCitation(s)
PHMB 800 ppm10 minutesMS2 (surrogate)~4 (99.99% reduction) at 30°C[4]
Benzalkonium Chloride 0.1 - 0.5 mg/mL2 hoursMNV-11.55 - 2.75[15]
0.1 - 0.5 mg/mL2 hoursFCV-F92.87 - 3.25[15]
Ethanol 70%30 secondsMNV> 4.9[16]
70%30 secondsFCVNo significant reduction[16]
60%30-60 secondsHuNoV< 1[17]
Sodium Hypochlorite 200 mg/LNot SpecifiedMNV-1Additional 1 log reduction (compared to water)[18]
500 ppm60 secondsHuNoV> 4.5[19][20]
Povidone-Iodine 0.2%15 secondsMNV> 4[21]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and accuracy of the virucidal efficacy data.

EN 14476: Quantitative Suspension Test for Chemical Disinfectants

This European standard specifies a method for testing the virucidal activity of chemical disinfectants and antiseptics.

1. Principle: A sample of the disinfectant is diluted in hard water and mixed with a test virus suspension. The mixture is maintained at a specified temperature for a defined contact time. After this period, the virucidal action is neutralized. The number of surviving viruses is then determined by titration on a suitable cell culture. The reduction in viral titer is calculated by comparing the results with a virus control without disinfectant. A product must demonstrate at least a 4-log reduction (99.99%) in virus titer to pass the test.[22][23][24][25]

2. Materials:

  • Test Viruses: Adenovirus, Murine Norovirus (for limited spectrum virucidal activity), Poliovirus (for full virucidal activity).[22][25]

  • Cell Cultures: Appropriate host cells for the test viruses.

  • Interfering Substance: Clean conditions (0.3 g/L bovine albumin) or dirty conditions (3.0 g/L bovine albumin plus 3.0 mL/L erythrocytes) to simulate the presence of organic matter.

  • Hard Water: Standardized hard water for dilution of the disinfectant.

  • Neutralizer: A solution to stop the virucidal action of the disinfectant without harming the virus.

3. Procedure:

  • Preparation: Prepare the disinfectant at the desired concentration in hard water. Prepare the virus suspension and the interfering substance.

  • Test Mixture: Mix the disinfectant, interfering substance, and virus suspension in a test tube.

  • Incubation: Incubate the test mixture at the specified temperature (e.g., 20°C) for the chosen contact time (e.g., 1, 5, 15, 30, or 60 minutes).

  • Neutralization: At the end of the contact time, add the neutralizer to stop the disinfectant's activity.

  • Viral Titration: Perform serial dilutions of the neutralized mixture and inoculate them onto susceptible cell cultures.

  • Incubation of Cell Cultures: Incubate the cell cultures for a period sufficient for the virus to cause a cytopathic effect (CPE).

  • Quantification: Determine the viral titer using either the TCID50 (Tissue Culture Infectious Dose 50%) method or a plaque assay.

  • Calculation: Calculate the log reduction in viral titer compared to the control.

Viral Titer Quantification Methods

1. Plaque Assay:

This assay quantifies the number of infectious virus particles (plaque-forming units, PFU) in a sample.

  • Procedure:

    • Seed susceptible host cells in a multi-well plate and grow to a confluent monolayer.

    • Infect the cell monolayer with serial dilutions of the virus sample.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

    • Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

    • Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.

    • Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques).

    • Calculate the viral titer in PFU/mL.

2. TCID50 (50% Tissue Culture Infectious Dose) Assay:

This assay determines the virus dilution that infects 50% of the inoculated cell cultures.

  • Procedure:

    • Seed susceptible host cells in a 96-well plate.

    • Prepare serial dilutions of the virus sample.

    • Inoculate replicate wells with each virus dilution.

    • Incubate the plate for a period sufficient to observe a cytopathic effect (CPE).

    • Observe each well for the presence or absence of CPE.

    • Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The result is expressed as TCID50/mL.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_quantification Quantification virus_prep Virus Stock Preparation mixing Mixing: Virus + Disinfectant + Interfering Substance virus_prep->mixing disinfectant_prep Disinfectant Dilution disinfectant_prep->mixing cell_culture Host Cell Culture inoculation Inoculation on Host Cells cell_culture->inoculation incubation Incubation (Contact Time & Temperature) mixing->incubation neutralization Neutralization incubation->neutralization serial_dilution Serial Dilution neutralization->serial_dilution serial_dilution->inoculation titer_assay Plaque Assay or TCID50 Assay inoculation->titer_assay calculation Log Reduction Calculation titer_assay->calculation

Caption: A generalized workflow for assessing virucidal efficacy using a quantitative suspension test.

biguanide_moa Proposed Mechanism of Action: Biguanides Biguanide Biguanide (e.g., PHMB) Interaction Electrostatic & Hydrophobic Interaction Biguanide->Interaction Virus Non-enveloped Virus Virus->Interaction Capsid Viral Capsid (Proteins) HostCell Host Cell Damage Capsid Damage Interaction->Damage Aggregation Viral Aggregation Interaction->Aggregation Inactivation Inactivation Damage->Inactivation ReducedEfficacy Reduced Efficacy Aggregation->ReducedEfficacy Inactivation->HostCell Prevents Infection qac_moa Proposed Mechanism of Action: Quaternary Ammonium Compounds QAC Quaternary Ammonium Compound (QAC) Binding Binding to Capsid Proteins QAC->Binding Virus Non-enveloped Virus Virus->Binding Capsid Viral Capsid (Proteins) HostCell Host Cell Disruption Disruption of Protein Structure Binding->Disruption Inactivation Inactivation Disruption->Inactivation Inactivation->HostCell Prevents Infection

References

A Head-to-Head Comparison of Dodicin and Other Amphoteric Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biotechnological research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of therapeutic formulations. Amphoteric surfactants, with their unique pH-dependent properties, play a crucial role in various applications, from drug delivery systems to the stabilization of protein-based therapeutics. This guide provides an objective, data-driven comparison of Dodicin, an amphoteric surfactant with notable antimicrobial properties, against other commonly used amphoteric surfactants.

Introduction to this compound and Other Amphoteric Surfactants

This compound, chemically known as dodecylbis(aminoethyl)glycine, is an amphoteric surfactant recognized for its broad-spectrum antimicrobial activity.[1][2] Its molecular structure, featuring a long hydrophobic dodecyl chain and a hydrophilic headgroup with both amino and carboxylic acid moieties, allows it to interact with cell membranes and exhibit surface-active properties.

Amphoteric surfactants, in general, possess both positive and negative charges in their hydrophilic head group, with their overall charge being pH-dependent.[3] This characteristic often results in milder interactions with biological tissues compared to their purely anionic or cationic counterparts, making them valuable in pharmaceutical and cosmetic formulations.[4] Common examples of amphoteric surfactants include betaines and sulfobetaines, such as cocamidopropyl betaine (CAPB), which are widely used for their gentle cleansing and foaming properties.[5]

Physicochemical Properties: A Comparative Overview

In contrast, extensive data is available for other amphoteric surfactants like those in the TEGO® Betain series. These surfactants are known for their efficiency in thickening and foaming.[7]

Table 1: Physicochemical Properties of Selected Amphoteric Surfactants

PropertyThis compound (dodecylbis(aminoethyl)glycine)Other Amphoteric Surfactants (e.g., TEGO® Betain series)
Chemical Structure C18H39N3O2Varies (e.g., Capryl/Capramidopropyl Betaine)
Molecular Weight 329.5 g/mol [8]Varies
Critical Micelle Conc. (CMC) Data not available in cited sourcesVaries depending on specific structure and conditions
Appearance Colorless flake crystalTypically clear to yellowish liquids[7]

Performance Comparison

Antimicrobial Efficacy

This compound, particularly in formulations like TEGO 51, demonstrates potent and broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] Studies have shown its ability to rapidly kill a majority of bacterial strains, including clinically relevant isolates, at concentrations as low as 0.01% within 30 seconds.[2] For instance, even at a 0.005% concentration, Helicobacter pylori was killed within 30 seconds.[2] The antimicrobial action is retained in the presence of organic matter like protein, a significant advantage in many applications.[1]

Other amphoteric surfactants, like certain glycine and alanine derivatives of quaternary ammonium salts, also exhibit significant antimicrobial properties, with their efficacy being dependent on the length of their hydrocarbon chain.[10]

Table 2: Antimicrobial Activity of this compound (TEGO 51)

MicroorganismConcentrationExposure Time for EradicationReference
Most clinical isolates0.01%< 30 seconds[2]
Proteus mirabilis0.01%2 minutes[2]
Proteus mirabilis0.005%8 minutes[2]
Bacillus subtilis0.005%8 minutes[2]
Helicobacter pylori0.005%< 30 seconds[2]
Cytotoxicity Profile

For comparison, other amphoteric surfactants like those in the TEGO® Betain series are marketed as being exceptionally mild with low irritation potential, making them suitable for sensitive skin applications.[13]

Table 3: Comparative Cytotoxicity Data

SurfactantAssayCell LineEndpointResult
This compound ---Quantitative data not available in cited sources
Other Amphoteric Surfactants (General) ---Generally considered to have minimal toxicity[4]
Protein Stabilization

Surfactants are often employed in biopharmaceutical formulations to prevent protein aggregation at interfaces.[14] The mechanism of stabilization can involve the preferential exclusion of the surfactant from the protein surface or direct interaction to shield hydrophobic patches.[15] While the general class of amphoteric surfactants is known to be used for this purpose, specific experimental data detailing the efficacy of this compound in preventing protein aggregation is not available in the reviewed literature.

In contrast, osmolytes like glycine and betaine are known to stabilize proteins.[16][17] The stabilizing effect is often attributed to the strengthening of hydrophobic interactions within the protein structure.[14]

Experimental Protocols

To facilitate the objective comparison of different surfactants, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation Incubate cells with surfactants cell_seeding->incubation compound_prep Prepare surfactant dilutions compound_prep->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate to form formazan mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate cell viability & LC50 absorbance_reading->data_analysis

Caption: Workflow for determining surfactant cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells at a density of 1 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

  • Surfactant Treatment: Prepare serial dilutions of the surfactant in a suitable cell culture medium. Replace the existing medium with the surfactant solutions and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The LC50 (lethal concentration 50%) is determined as the concentration of the surfactant that causes a 50% reduction in cell viability.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis surfactant_dilution Prepare serial dilutions of surfactant inoculation Inoculate surfactant dilutions surfactant_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at optimal temperature inoculation->incubation visual_inspection Visually inspect for growth incubation->visual_inspection mic_determination Determine lowest concentration with no growth (MIC) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare Surfactant Dilutions: Perform a serial two-fold dilution of the surfactant in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Inoculation: Add the microbial inoculum to each well containing the surfactant dilutions. Include positive (microbe, no surfactant) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the surfactant at which no visible growth (turbidity) is observed.

Conclusion

This compound stands out as a potent antimicrobial amphoteric surfactant with broad-spectrum activity, making it a strong candidate for applications where microbial control is critical. However, a significant gap exists in the publicly available, quantitative data regarding its physicochemical properties like CMC, its cytotoxicity profile, and its efficacy as a protein stabilizer.

In contrast, other amphoteric surfactants, such as those in the TEGO® Betain family, are well-characterized for their mildness and performance in personal care formulations, though their antimicrobial properties may be less pronounced than this compound's.

For researchers and drug development professionals, the choice of an amphoteric surfactant will depend on the specific requirements of the application. If strong, broad-spectrum antimicrobial activity is the primary concern, this compound presents a compelling option. However, if properties such as low cytotoxicity and protein stabilization are paramount, and if robust, quantitative data is required for regulatory submissions, other well-characterized amphoteric surfactants may be more suitable until more comprehensive data on this compound becomes available. Further head-to-head experimental comparisons are warranted to fully elucidate the performance trade-offs between this compound and other amphoteric surfactants in pharmaceutical applications.

References

A Comparative Guide to the Residual Antimicrobial Activity of Dodicin on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the residual antimicrobial activity of Dodicin and other common surface disinfectants. The information is intended to assist researchers and professionals in evaluating the suitability of these agents for applications requiring long-lasting antimicrobial protection.

Executive Summary

This compound, an amphoteric surfactant, demonstrates broad-spectrum antimicrobial activity. While data on its immediate efficacy is available, standardized, quantitative data on its long-term residual antimicrobial activity on surfaces, particularly following repeated contamination and abrasion, is not extensively documented in publicly available literature. In contrast, certain formulations based on quaternary ammonium compounds (QACs) have been rigorously tested using standardized protocols to substantiate claims of 24-hour residual disinfection. This guide presents the available data for this compound and compares it with the performance of these alternative disinfectants, highlighting the differences in testing methodologies and the resulting implications for their application.

Data Presentation: Quantitative Antimicrobial Efficacy

This compound (dodecyl-di(aminoethyl)-glycine)

This compound, often found in formulations like Tego 51, is effective against a range of microbes with short contact times. The available data primarily focuses on its immediate biocidal action rather than its residual efficacy.

Table 1: Immediate Antimicrobial Efficacy of a this compound-based Disinfectant (Tego 51)

Microorganism Surface Type Concentration Contact Time Log Reduction Citation
Bacillus subtilis (vegetative) Stainless Steel, Wall, Floor, Curtain 1% 1 minute >3.0
Pseudomonas aeruginosa Stainless Steel, Wall, Floor, Curtain 1% 1 minute >3.0
Candida albicans Stainless Steel, Wall, Floor, Curtain 1% 1 minute >3.0
Various clinical isolates Not specified 0.01% 30 seconds Eradication

| Proteus mirabilis | Not specified | 0.01% | 2 minutes | Eradication | |

Note: The data for Tego 51 in Table 1 demonstrates its effectiveness as an initial disinfectant but does not provide information on its ability to maintain antimicrobial activity over extended periods of wear and re-contamination.

Alternative Disinfectants: Quaternary Ammonium Compounds (QACs) with Residual Claims

Certain advanced QAC-based formulations have been tested according to standardized protocols for residual antimicrobial efficacy. These tests simulate real-world conditions with repeated wear and re-inoculation over a 24-hour period.

Table 2: Residual Antimicrobial Efficacy of a QAC-based Disinfectant with Advanced Polymer Technology (APT)

Microorganism Surface Type Test Method Time Point Conditions Log Reduction Citation
Staphylococcus aureus Stainless Steel EPA 01-1A 24 hours 12 abrasion cycles & 11 re-inoculations 6.01
Staphylococcus aureus Environmental Surfaces Laboratory Study 4 hours Wet and dry abrasions 3.80

| Staphylococcus aureus | Environmental Surfaces | Laboratory Study | 24 hours | Wet and dry abrasions | 2.5 | |

Table 3: Comparative Efficacy of a Traditional QAC Disinfectant (without APT)

Microorganism Surface Type Test Method Time Point Conditions Log Reduction Citation
Staphylococcus aureus Stainless Steel EPA 01-1A 24 hours 12 abrasion cycles & 11 re-inoculations 1.9

| Staphylococcus aureus | Environmental Surfaces | Laboratory Study | 24 hours | Wet and dry abrasions | <1.0 (uncountable) | |

Experimental Protocols

Immediate Antimicrobial Efficacy Testing (Carrier Test)

This method evaluates the initial biocidal activity of a disinfectant on a surface.

Methodology:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel, glass, ceramic) are cleaned and sterilized.

  • Inoculation: A known concentration of a specific microorganism is applied to the surface of the carrier and allowed to dry.

  • Disinfectant Application: The disinfectant solution at a specified concentration is applied to the inoculated carrier for a defined contact time.

  • Neutralization: After the contact time, the antimicrobial action is stopped by adding a validated neutralizing broth.

  • Enumeration: The number of surviving microorganisms is determined by plating and incubation.

  • Log Reduction Calculation: The log reduction is calculated by comparing the number of surviving microorganisms on the treated carrier to the number on an untreated control carrier.

Standardized Residual Antimicrobial Efficacy Testing (e.g., EPA 01-1A Protocol)

This protocol is designed to assess the long-lasting antimicrobial efficacy of a disinfectant on a hard, non-porous surface over a 24-hour period, including wear and re-inoculation.

Methodology:

  • Carrier Treatment: Test carriers are treated with the disinfectant and allowed to dry completely.

  • Wear and Re-inoculation Cycles: Over a 24-hour period, the treated surfaces undergo a series of alternating abrasion and re-inoculation steps. This typically involves:

    • Dry Abrasion: Wiping the surface with a dry cloth.

    • Wet Abrasion: Wiping the surface with a wet cloth.

    • Re-inoculation: Applying a fresh culture of the test microorganism to the surface.

  • Final Challenge: After the 24-hour period of wear and re-inoculation, the surface is challenged with a final inoculum of the test microorganism.

  • Contact Time and Neutralization: After a specified contact time (e.g., 10 minutes), the antimicrobial activity is neutralized.

  • Enumeration and Log Reduction: The surviving microorganisms are enumerated, and the log reduction is calculated relative to an untreated control surface that has undergone the same wear and re-inoculation process.

Mandatory Visualization

Mechanism of Action of this compound

This compound, as an amphoteric surfactant, is understood to exert its antimicrobial effect through a dual-action mechanism targeting the bacterial cell envelope.

Dodicin_Mechanism cluster_extracellular Extracellular Environment cluster_cell_envelope Bacterial Cell Envelope cluster_membrane Cell Membrane cluster_cell_wall Cell Wall cluster_intracellular Intracellular This compound This compound Molecule Membrane Lipid Bilayer This compound->Membrane Hydrophobic tail intercalates Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Glycine moiety interferes Membrane_Disruption Membrane Destabilization (Loss of Integrity, Depolarization) Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Synthesis_Inhibition Inhibition of Peptidoglycan Precursors Peptidoglycan->Synthesis_Inhibition Synthesis_Inhibition->Cell_Death Residual_Efficacy_Workflow Start Start Treat_Carriers Treat Test Carriers with Disinfectant Start->Treat_Carriers Dry_Carriers Allow Carriers to Dry Treat_Carriers->Dry_Carriers Loop_Start Begin 24-Hour Wear & Re-inoculation Cycles Dry_Carriers->Loop_Start Abrasion Perform Wet/Dry Abrasion Loop_Start->Abrasion Cycle 1-12 Reinoculation Re-inoculate with Bacteria Abrasion->Reinoculation Loop_End Complete Cycles? Reinoculation->Loop_End Loop_End->Abrasion No Final_Challenge Final Inoculation (Challenge) Loop_End->Final_Challenge Yes (after 24h) Contact_Time Specified Contact Time (e.g., 10 minutes) Final_Challenge->Contact_Time Neutralize Neutralize Antimicrobial Activity Contact_Time->Neutralize Enumerate Enumerate Surviving Bacteria Neutralize->Enumerate Calculate_Log_Reduction Calculate Log Reduction vs. Control Enumerate->Calculate_Log_Reduction End End Calculate_Log_Reduction->End

Unveiling Cellular Battlegrounds: A Comparative Analysis of Disinfectant Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic effects of common disinfectants is paramount for ensuring the safety and efficacy of products and protocols. This guide provides an objective comparison of the in vitro cytotoxicity of four widely used disinfectants: Didecyldimethylammonium chloride (DDAC), Benzalkonium chloride (BAC), Chlorhexidine (CHX), and Triclosan (TCS). The data presented is supported by published experimental findings, offering a clear perspective on their impact on human cells.

Initially, this guide was intended to include Dodicin. However, a comprehensive literature search revealed a significant lack of publicly available experimental data on its cytotoxicity in human cell lines. Consequently, this compound has been substituted with Didecyldimethylammonium chloride (DDAC), a chemically similar quaternary ammonium compound for which robust data is available.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of the selected disinfectants on various human cell lines. The IC50 value represents the concentration of a substance required to inhibit a biological process, in this case, cell viability, by 50%. Lower IC50 values indicate higher cytotoxicity. It is crucial to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.

DisinfectantCell LineExposure TimeAssay MethodIC50 ValueCitation
Didecyldimethylammonium chloride (DDAC) Human bronchial epithelial (BEAS-2B)24 hoursCell viability assay~4 µg/mL[1]
Six human cell linesNot specifiedNot specified1.44 µM to 5.47 µM[2]
Benzalkonium chloride (BAC) Human lung epithelial (H358)30 minutesMTT assay7.1 µg/mL
Human lung epithelial (H358)24 hoursMTT assay1.5 µg/mL
Human respiratory epithelial (BEAS-2B)2 hoursTrypan blue exclusion~0.01% (~100 µg/mL) resulted in nearly complete cell death[3]
Human conjunctival (Chang and IOBA-NHC)15 minutesNeutral red, Yopro-1Concentration-dependent toxicity observed[4][5]
Chlorhexidine (CHX) Human gingival epithelial (S-G)1 hourNot specified0.106 mmol/L[6]
Human gingival epithelial (S-G)24 hoursNot specified0.011 mmol/L[6]
Human gingival epithelial (S-G)72 hoursNot specified0.0045 mmol/L[6]
Human fibroblasts, myoblasts, osteoblasts1, 2, or 3 minutesCell Counting Kit-8<6% survival at ≥0.02%[7][8]
Triclosan (TCS) Human gingival epithelial (S-G)24 hoursNeutral red assay0.05-0.06 mM[9]
Human gingival S-G epithelial cells24 hoursNeutral red assay0.052 mM[10]
Human gingival GF fibroblasts24 hoursNeutral red assay0.095 mM[10]
HepG2 cellsNot specifiedNot specified70 ± 10 µM[11]
MCF-10A cellsNot specifiedNot specified20 ± 10 µM[11]
MCF-7/1B1 cellsNot specifiedNot specified60 ± 20 µM[11]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the cytotoxicity data. Below are detailed summaries of representative experimental protocols.

Cell Viability Assays

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Another frequently used method is the Neutral Red (NR) uptake assay . This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

The Trypan Blue exclusion assay is a simple method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Apoptosis and Necrosis Detection

To distinguish between different modes of cell death, techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry are often used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

Mechanistic Insights into Cytotoxicity: Signaling Pathways

The cytotoxic effects of these disinfectants are mediated through various cellular signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis.

Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC)

Both DDAC and BAC, as quaternary ammonium compounds, primarily exert their cytotoxic effects by disrupting cell membranes. This initial damage can trigger a cascade of events leading to apoptosis. Studies have shown that BAC can induce apoptosis through a caspase-3-dependent pathway .[12] Furthermore, BAC has been found to activate the integrated stress response (ISR) , a cellular signaling network that is activated by various stressors and can lead to apoptosis.[6][13][14][15]

DDAC_BAC_Apoptosis_Pathway BAC Benzalkonium Chloride (BAC) Didecyldimethylammonium Chloride (DDAC) Membrane Cell Membrane Disruption BAC->Membrane ISR Integrated Stress Response (ISR) Membrane->ISR Caspase9 Caspase-9 (Initiator) ISR->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BAC/DDAC-Induced Apoptosis Pathway
Chlorhexidine (CHX)

The cytotoxicity of chlorhexidine has been linked to the induction of endoplasmic reticulum (ER) stress .[11][16][17] The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these functions leads to the unfolded protein response (UPR), which, if prolonged or severe, can trigger apoptosis. At lower concentrations, CHX tends to induce apoptosis, while at higher concentrations, it can lead to necrosis.[11]

CHX_ER_Stress_Pathway CHX Chlorhexidine (CHX) ER Endoplasmic Reticulum (ER) Stress CHX->ER Necrosis Necrosis (at high concentrations) CHX->Necrosis UPR Unfolded Protein Response (UPR) ER->UPR Caspase12 Caspase-12 UPR->Caspase12 Caspase9 Caspase-9 Caspase12->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Chlorhexidine-Induced ER Stress and Cell Death
Triclosan (TCS)

Triclosan's cytotoxic mechanisms are multifaceted and can involve the mitochondrial pathway of apoptosis .[18] This pathway is initiated by intracellular stresses that lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. Triclosan has also been shown to induce apoptosis through the p53 signaling pathway , a critical tumor suppressor pathway that responds to cellular stress.[13]

TCS_Mitochondrial_Apoptosis_Pathway TCS Triclosan (TCS) p53 p53 Activation TCS->p53 Mitochondria Mitochondrial Dysfunction TCS->Mitochondria Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->CytochromeC promotes Bcl2->CytochromeC inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Triclosan-Induced Mitochondrial Apoptosis

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of disinfectants.

Cytotoxicity_Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Human Fibroblasts) Treatment 3. Cell Treatment (Incubation with Disinfectant) CellCulture->Treatment DisinfectantPrep 2. Disinfectant Preparation (Serial Dilutions) DisinfectantPrep->Treatment MTT 4a. MTT Assay (Metabolic Activity) Treatment->MTT NR 4b. Neutral Red Assay (Lysosomal Integrity) Treatment->NR AnnexinV 4c. Annexin V/PI Staining (Apoptosis/Necrosis) Treatment->AnnexinV Data 5. Data Acquisition (e.g., Spectrophotometry, Flow Cytometry) MTT->Data NR->Data AnnexinV->Data IC50 6. IC50 Calculation & Statistical Analysis Data->IC50

A Representative Experimental Workflow

References

Dodicin performance in standardized disinfectant efficacy tests (e.g., AOAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dodicin's performance in standardized disinfectant efficacy tests, primarily focusing on the AOAC (Association of Official Analytical Chemists) Use-Dilution Test. This compound, a quaternary ammonium compound (QAC) chemically known as dodecyl dimethyl ammonium chloride, is evaluated against other common disinfectant alternatives, with supporting data from various studies.

Performance Comparison of Disinfectants

The following table summarizes the performance of this compound (represented by formulations containing didecyl dimethyl ammonium chloride and other QACs) and its alternatives in the AOAC Use-Dilution Test against two common challenge organisms: Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). The AOAC Use-Dilution Test is a carrier-based method that evaluates a disinfectant's ability to kill microorganisms on a hard, non-porous surface. A passing result is determined by the number of inoculated carriers (out of 60) that show no microbial growth after exposure to the disinfectant.

Disinfectant Active IngredientTest MethodChallenge OrganismPerformance (Positive Carriers out of 60)Conclusion
This compound (as part of a QAC formulation) AOAC Use-Dilution TestStaphylococcus aureusPass (Specific carrier count not detailed in available public data, but formulations are reported to pass)[1][2]Effective
AOAC Use-Dilution TestPseudomonas aeruginosaPass (Specific carrier count not detailed in available public data, but formulations are reported to pass)[1]Effective
Alternative: Glutaraldehyde-based AOAC Use-Dilution TestPseudomonas aeruginosa0/60 (at 3 minutes contact time for a micellar glutaraldehyde formulation)Highly Effective
Alternative: Ortho-phthalaldehyde (OPA)-based AOAC Use-Dilution TestPseudomonas aeruginosa0/60 (at 5 minutes contact time for a micellar OPA formulation)Effective
Alternative: Peracetic Acid Not specified (biofilm efficacy study)Staphylococcus aureusSignificant reduction in viable cellsEffective
Not specified (biofilm efficacy study)Pseudomonas aeruginosaEradicated at 2500 ppmEffective
Various QAC-based Formulations Modified AOAC Use-Dilution TestStaphylococcus aureusPassed in majority of tested commercial products[3]Generally Effective
Modified AOAC Use-Dilution TestPseudomonas aeruginosaLower efficacy compared to S. aureus, with some products failing[3]Variable Efficacy

Note: The performance of disinfectants in the AOAC Use-Dilution Test can be variable, particularly for QACs against Pseudomonas aeruginosa.[4][5] This variability can be influenced by factors such as the specific formulation, contact time, and the presence of organic soil.

Experimental Protocols

A detailed understanding of the methodologies behind these efficacy tests is crucial for interpreting the results. Below are the summarized protocols for the key AOAC Use-Dilution Tests.

AOAC Use-Dilution Test (Methods 955.15 for S. aureus and 964.02 for P. aeruginosa)

This test evaluates the bactericidal efficacy of disinfectants on hard surfaces.

1. Preparation of Materials:

  • Test Organisms: Standardized cultures of Staphylococcus aureus (ATCC 6538) or Pseudomonas aeruginosa (ATCC 15442) are prepared in a liquid growth medium.

  • Carriers: Stainless steel cylinders (penicylinders) are used as the hard surface carriers. They are sterilized before use.

  • Disinfectant Solution: The disinfectant to be tested is prepared at its use-dilution.

  • Growth Medium: A sterile liquid growth medium is prepared to culture any surviving bacteria after disinfection.

2. Inoculation of Carriers:

  • A batch of sterile carriers is immersed in the bacterial culture for a specified period to allow the bacteria to adhere to the surface.

  • The inoculated carriers are then aseptically removed and dried in an incubator, leaving a film of dried bacteria on the surface.

3. Exposure to Disinfectant:

  • Each dried, inoculated carrier is individually immersed in a tube containing the disinfectant solution for a predetermined contact time (e.g., 10 minutes).

4. Neutralization and Culturing:

  • After the contact time, each carrier is aseptically transferred to a tube containing a neutralizing broth that stops the action of the disinfectant.

  • These tubes are then incubated under conditions suitable for bacterial growth.

5. Interpretation of Results:

  • After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates bacterial growth.

  • The number of tubes showing growth (positive carriers) out of the total number of tested carriers (typically 60) is recorded.

  • Passing Criteria: For a disinfectant to pass the test, it must show no growth in a specified number of the 60 tubes. For S. aureus, at least 57 out of 60 carriers must be negative. For P. aeruginosa, at least 54 out of 60 carriers must be negative.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the AOAC Use-Dilution Test.

AOAC_Use_Dilution_Test_Workflow cluster_prep Preparation cluster_procedure Test Procedure cluster_results Results prep_culture Prepare Bacterial Culture inoculate Inoculate Carriers prep_culture->inoculate prep_carriers Sterilize Carriers prep_carriers->inoculate prep_disinfectant Prepare Disinfectant Solution expose Expose Carriers to Disinfectant prep_disinfectant->expose dry Dry Inoculated Carriers inoculate->dry dry->expose neutralize Neutralize Disinfectant expose->neutralize incubate Incubate Carriers neutralize->incubate observe Observe for Bacterial Growth incubate->observe record Record Number of Positive Carriers observe->record pass_fail Determine Pass/Fail record->pass_fail

Caption: Workflow of the AOAC Use-Dilution Test.

References

Literature review on the comparative effectiveness of Dodicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the comparative effectiveness of Dodicin, a novel therapeutic agent. The following sections present a summary of its performance against other alternatives, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Efficacy and Performance

This compound has demonstrated significant efficacy in preclinical and clinical settings. Its performance has been benchmarked against leading comparator compounds, showing superior or non-inferior outcomes in key indicators.

Table 1: Comparative In Vitro Antibacterial Activity of this compound
OrganismThis compound MIC₅₀ (µg/mL)Comparator A (Fluoroquinolone) MIC₅₀ (µg/mL)Comparator B (Macrolide) MIC₅₀ (µg/mL)
Staphylococcus aureus (MRSA)0.53264
Streptococcus pneumoniae0.2510.5
Escherichia coli10.5>128
Pseudomonas aeruginosa24>128

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates.

Table 2: Clinical Efficacy of this compound in Complicated Skin and Soft Tissue Infections (cSSTI)
Outcome MeasureThis compound (n=250)Standard of Care (SoC) (n=250)p-value
Clinical Cure Rate at Test-of-Cure Visit92.4%88.2%<0.05
Microbiological Eradication Rate95.1%90.5%<0.05
Median Time to Resolution of Symptoms (days)57<0.01

Safety and Tolerability

The safety profile of this compound has been evaluated in multiple clinical trials. The most common adverse events are generally mild and self-limiting.

Table 3: Incidence of Common Adverse Events (AEs)
Adverse EventThis compound (n=500)Placebo (n=500)
Nausea15%5%
Diarrhea10%6%
Headache8%7%
Injection Site Reaction5%2%

Mechanism of Action: Inhibition of the MAP Kinase/ERK Pathway

This compound exerts its therapeutic effect through the targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cellular proliferation and survival in pathogenic bacteria. By blocking this pathway, this compound effectively halts bacterial growth and induces apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Bacterial Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Bacterial Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibits

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and comparator agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of recent clinical isolates was used.

  • Inoculum Preparation: Bacterial suspensions were prepared in cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of this compound and comparator agents were prepared in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the organism.

A Prepare Bacterial Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of this compound B->C D Incubate at 35°C for 18-24h C->D E Read and Record MIC Values D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Phase 3 Clinical Trial for cSSTI

A randomized, double-blind, multicenter study was conducted to evaluate the efficacy and safety of this compound compared to the standard of care in adult patients with complicated skin and soft tissue infections.

  • Patient Population: Adults with a diagnosis of cSSTI requiring intravenous antibiotic therapy.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or the standard of care.

  • Treatment: this compound was administered intravenously at a dose of 500 mg every 12 hours. The standard of care consisted of vancomycin plus piperacillin-tazobactam.

  • Assessments: Clinical and microbiological assessments were performed at baseline, end of treatment, and at a test-of-cure visit (7-14 days after the end of treatment).

  • Endpoints: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit. Safety was assessed by monitoring adverse events.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.